molecular formula C28H32N2O7 B15608595 DBCO-PEG3-Acid

DBCO-PEG3-Acid

Cat. No.: B15608595
M. Wt: 508.6 g/mol
InChI Key: QBNKTDRYOJRHQN-UHFFFAOYSA-N
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Description

DBCO-PEG3-Acid is a useful research compound. Its molecular formula is C28H32N2O7 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H32N2O7

Molecular Weight

508.6 g/mol

IUPAC Name

3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H32N2O7/c31-26(29-14-16-36-18-20-37-19-17-35-15-13-28(33)34)11-12-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21H2,(H,29,31)(H,33,34)

InChI Key

QBNKTDRYOJRHQN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Introduction to a Versatile Bioconjugation Tool

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DBCO-PEG3-Acid for Research Professionals

This compound is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. It is meticulously designed with three key components: a Dibenzocyclooctyne (DBCO) group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This architecture makes it an invaluable reagent for covalently linking molecules in complex biological environments. The DBCO group facilitates copper-free "click chemistry" through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds with high efficiency and specificity under physiological conditions.[1][2][3] The PEG spacer enhances solubility and reduces steric hindrance, while the carboxylic acid provides a versatile handle for conjugation to amine-containing molecules.[4][5][6] This guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the applications, quantitative data, and experimental protocols for this compound.

Core Research Applications

The unique structure of this compound lends itself to a wide array of advanced research applications:

  • Antibody-Drug Conjugates (ADCs): The linker is widely used to attach potent cytotoxic drugs to tumor-targeting antibodies.[5][7][8] The DBCO end can be clicked onto an azide-modified drug, while the acid end can be coupled to lysine (B10760008) residues on the antibody, creating a stable and targeted therapeutic.

  • PROTAC Development: It serves as a PEG-based linker in the synthesis of Proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[9]

  • Biomolecule Labeling and Imaging: The linker enables the attachment of fluorescent dyes, biotin, or other reporter molecules to azide-functionalized proteins, nucleic acids, or lipids for visualization and tracking in living systems.[4][10]

  • Surface Modification: this compound is used to functionalize surfaces such as nanoparticles, microarrays, and membranes.[4][11] The carboxylic acid can be used to anchor the linker to an amine-functionalized surface, presenting the DBCO group for the specific capture of azide-tagged biomolecules.

Quantitative and Physicochemical Data

The performance and application of this compound are defined by its physical and chemical properties. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₂₈H₃₂N₂O₇[8][12]
Molecular Weight 508.57 g/mol [6][12]
Purity Typically >95%[4][12]
Solubility Soluble in DMSO, DMF[4]
Storage Conditions -20°C, desiccated[7][13]
SPAAC Reaction Rate (k₂) with Benzyl Azide (B81097) ~1.2 M⁻¹s⁻¹ (for a similar sulfo-DBCO reagent)[14]

Key Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound. Researchers should adapt these procedures to their specific experimental contexts.

Protocol 1: Two-Step Labeling of an Azide-Modified Protein

This protocol details the process of first conjugating this compound to an amine-containing fluorescent dye and then "clicking" the resulting product to a target protein modified with an azide group.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., containing a primary amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.2 molar equivalents of NHS/sulfo-NHS and 1.2 molar equivalents of EDC to the solution.[15]

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the active NHS ester.[15]

  • Conjugation to Amine-Dye:

    • Dissolve the amine-containing fluorescent dye in anhydrous DMSO.

    • Add the activated DBCO-NHS ester solution to the dye solution.

    • Incubate for 1-2 hours at room temperature.

  • SPAAC Reaction with Azide-Protein:

    • Add the DBCO-dye conjugate solution to the azide-modified protein in PBS. A 5- to 20-fold molar excess of the DBCO-dye is a common starting point.[15]

    • Incubate the reaction for 1-4 hours at room temperature or 4-12 hours at 4°C.[15]

  • Purification:

    • Remove unreacted DBCO-dye conjugate from the labeled protein using a size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis.[15]

    • Characterize the final conjugate using UV-Vis spectroscopy to determine the degree of labeling.

G cluster_activation Step 1: Acid Activation cluster_conjugation Step 2: Dye Conjugation cluster_spaac Step 3: SPAAC Reaction cluster_purification Step 4: Purification DBCO_Acid This compound Activated_DBCO DBCO-PEG3-NHS Ester DBCO_Acid->Activated_DBCO EDC_NHS EDC / NHS EDC_NHS->Activated_DBCO DBCO_Dye DBCO-Dye Conjugate Activated_DBCO->DBCO_Dye Amine_Dye Amine-Reactive Dye Amine_Dye->DBCO_Dye Labeled_Protein Labeled Protein DBCO_Dye->Labeled_Protein Azide_Protein Azide-Modified Protein Azide_Protein->Labeled_Protein Purification Size-Exclusion Chromatography Labeled_Protein->Purification Final_Product Final_Product Purification->Final_Product Purified Labeled Protein

Caption: Workflow for two-step protein labeling using this compound.

Protocol 2: Immobilization of an Azide-Peptide onto an Amine-Functionalized Surface

This protocol describes how to use this compound to functionalize an amine-coated surface (e.g., beads, slide) and subsequently capture an azide-modified peptide.

Materials:

  • Amine-functionalized surface

  • This compound

  • EDC and NHS/sulfo-NHS

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1M ethanolamine (B43304) or 100 mM glycine, pH 8.0)

  • Azide-modified peptide

Methodology:

  • Prepare Activated DBCO-PEG3-NHS Ester:

    • In a microcentrifuge tube, dissolve this compound in Activation Buffer (or DMSO for initial solubilization).

    • Add 5-10 molar equivalents of EDC and NHS/sulfo-NHS relative to the estimated amine groups on the surface.

    • Incubate for 15 minutes at room temperature to generate the active ester.

  • Surface Functionalization:

    • Wash the amine-functionalized surface with Coupling Buffer.

    • Add the activated DBCO-PEG3-NHS ester solution to the surface.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Blocking:

    • Wash the surface with Wash Buffer to remove unreacted DBCO linker.

    • Add Blocking Buffer and incubate for 30 minutes to quench any remaining active esters and block unreacted amine sites.

    • Wash the surface thoroughly with Wash Buffer.

  • Peptide Immobilization (SPAAC):

    • Dissolve the azide-modified peptide in Coupling Buffer.

    • Incubate the DBCO-functionalized surface with the peptide solution for 1-4 hours at room temperature.

    • Wash the surface extensively with Wash Buffer to remove any non-covalently bound peptide. The surface is now ready for use in downstream applications.

G cluster_activation Step 1: Linker Activation cluster_functionalization Step 2: Surface Functionalization cluster_blocking Step 3: Blocking cluster_capture Step 4: Peptide Capture DBCO_Acid This compound Activated_DBCO DBCO-PEG3-NHS Ester DBCO_Acid->Activated_DBCO EDC_NHS EDC / NHS EDC_NHS->Activated_DBCO DBCO_Surface DBCO-Functionalized Surface Activated_DBCO->DBCO_Surface Amine_Surface Amine-Functionalized Surface Amine_Surface->DBCO_Surface Blocked_Surface Blocked DBCO Surface DBCO_Surface->Blocked_Surface Blocker Blocking Agent (e.g., Ethanolamine) Blocker->Blocked_Surface Final_Surface Immobilized Peptide Surface Blocked_Surface->Final_Surface Azide_Peptide Azide-Modified Peptide Azide_Peptide->Final_Surface

Caption: Workflow for immobilizing an azide-peptide on an amine surface.

Logical and Functional Relationships

The effectiveness of this compound is based on the synergistic function of its three components, which is enabled by the principles of bioorthogonal chemistry. The following diagram illustrates these logical relationships.

G cluster_concept Core Chemical Principle cluster_components This compound Molecular Components cluster_functionality Resulting Functionality SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Bioorthogonal Bioorthogonal Reaction SPAAC->Bioorthogonal is a type of No_Interference Specific Ligation in Complex Biological Systems Bioorthogonal->No_Interference enables DBCO DBCO Group (Strained Alkyne) Click_Reaction Copper-Free Click Reaction with Azides DBCO->Click_Reaction PEG3 PEG3 Spacer Solubility Enhanced Solubility & Reduced Steric Hindrance PEG3->Solubility Acid Carboxylic Acid Secondary_Handle Secondary Conjugation Point (e.g., to Amines) Acid->Secondary_Handle Click_Reaction->No_Interference

Caption: Functional roles of the components of this compound.

References

An In-depth Technical Guide to DBCO-PEG3-Acid: Structure, Mechanism, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dibenzocyclooctyne-Polyethylene Glycol-Acid (DBCO-PEG3-Acid), a key reagent in the field of bioconjugation and drug delivery. We will delve into its molecular structure, mechanism of action, and its applications, with a focus on providing practical data and protocols for its use in research and development.

Core Concepts: Structure and Properties

This compound is a heterobifunctional linker molecule that plays a crucial role in copper-free click chemistry. Its structure is composed of three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups. This reactivity is the cornerstone of its utility in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst.[1]

  • Polyethylene Glycol (PEG): A three-unit PEG spacer enhances the molecule's hydrophilicity, which improves its solubility in aqueous buffers commonly used in biological experiments.[2] This PEG linker also provides a flexible spacer arm, which can reduce steric hindrance during conjugation reactions.

  • Carboxylic Acid (-COOH): A terminal carboxylic acid group that can be activated to react with primary amine groups on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[3]

The combination of these three components makes this compound a versatile tool for linking various molecules together in a controlled and specific manner.

Physicochemical Properties

While specific quantitative data for this compound is not always readily available, the properties of similar DBCO-PEG derivatives provide valuable insights.

PropertyDescriptionNotes
Molecular Formula C₂₈H₃₂N₂O₇[4]
Molecular Weight 508.57 g/mol [4]
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM. The PEG linker enhances solubility in aqueous buffers compared to non-PEGylated DBCO derivatives.[1][5]For many applications, initial solubilization in a water-miscible organic solvent like DMSO or DMF is recommended before dilution into the final aqueous reaction buffer.[5]
Stability The DBCO group is generally stable in aqueous buffers at neutral pH. However, prolonged exposure to acidic conditions (pH < 5) or strong oxidizing agents can lead to degradation. Stock solutions in anhydrous DMSO are stable for several months at -20°C. Aqueous working solutions should be prepared fresh.[6] A DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks at 4°C.[7]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action for the DBCO moiety is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between the strained alkyne of the DBCO ring and an azide-functionalized molecule. The inherent ring strain of the cyclooctyne (B158145) ring provides the driving force for the reaction, eliminating the need for a copper catalyst that is often toxic to living cells.[1]

The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. This makes it an ideal tool for labeling and conjugating molecules in complex biological environments, including living cells and organisms.

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data on Reaction Kinetics

The rate of the SPAAC reaction is a critical factor in experimental design. The second-order rate constants for DBCO derivatives with azides are influenced by factors such as the specific azide, buffer composition, and pH.

DBCO DerivativeAzide PartnerBuffer (pH)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7.4)0.85[6]
Sulfo-DBCO-amine3-azido-L-alaninePBS (7.4)0.32[6]
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosidePBS (7.4)0.37[6]
DBCO-PEG5-Trastuzumab3-azido-L-alaninePBS (7.4)0.18[6]

Experimental Protocols

Activation of this compound with EDC/NHS for Amine Conjugation

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Amine-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Amine-containing Molecule:

    • Add the activated DBCO-PEG3-NHS ester solution to the solution containing the amine-functionalized molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction between the NHS ester and the primary amines.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the quenching solution to a final concentration of 20-50 mM and incubating for 15-30 minutes.

    • Purify the DBCO-labeled molecule using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents.

EDC_NHS_Activation_Workflow start Start dissolve_dbco Dissolve this compound in anhydrous DMF or DMSO start->dissolve_dbco activate_dbco Activate this compound (15-30 min, RT) dissolve_dbco->activate_dbco prepare_edc_nhs Prepare fresh EDC and NHS solutions in Activation Buffer prepare_edc_nhs->activate_dbco add_to_amine Add activated DBCO-NHS ester to amine-containing molecule activate_dbco->add_to_amine conjugate Conjugation Reaction (1-2h RT or overnight at 4°C) add_to_amine->conjugate quench Quench unreacted NHS esters conjugate->quench purify Purify DBCO-labeled molecule quench->purify end End purify->end ADC_Synthesis_Workflow start Start activate_linker Activate this compound with EDC/NHS start->activate_linker conjugate_antibody Conjugate activated linker to antibody (via amines) activate_linker->conjugate_antibody purify_dbco_ab Purify DBCO-functionalized antibody conjugate_antibody->purify_dbco_ab spaac_reaction Perform SPAAC reaction between DBCO-antibody and azide-drug purify_dbco_ab->spaac_reaction prepare_azide_drug Prepare azide-modified cytotoxic drug prepare_azide_drug->spaac_reaction purify_adc Purify the final ADC spaac_reaction->purify_adc end End: ADC purify_adc->end Cell_Surface_Labeling_Workflow start Start metabolic_labeling Metabolically label cells with an azide-containing sugar start->metabolic_labeling label_cells Incubate azide-labeled cells with the DBCO-probe metabolic_labeling->label_cells prepare_dbco_probe Conjugate this compound to a fluorescent probe prepare_dbco_probe->label_cells wash_cells Wash cells to remove unbound probe label_cells->wash_cells image_cells Image labeled cells using fluorescence microscopy wash_cells->image_cells end End image_cells->end

References

An In-depth Technical Guide to Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts.[1][2] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a copper catalyst presents significant challenges for biological applications due to copper's inherent cytotoxicity.[2][3][4] This limitation spurred the development of copper-free click chemistry, a pivotal advancement in bioorthogonal chemistry that enables covalent bond formation within complex biological systems, including living organisms, without the need for a toxic metal catalyst.[2][5][6]

The core of copper-free click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][7] This reaction utilizes the high ring strain of a cyclooctyne (B158145) to drive a [3+2] cycloaddition with an azide (B81097), forming a stable triazole linkage.[6][8] The reaction is driven by the release of the cyclooctyne's ring strain (approximately 18 kcal/mol), which significantly lowers the activation energy, allowing the reaction to proceed efficiently at physiological temperatures and pH.[6][8][9] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules and do not interfere with native cellular processes.[5][8] This biocompatibility and specificity have made copper-free click chemistry an indispensable tool in drug development, molecular imaging, bioconjugation, and materials science.[2][10][11]

Core Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition. Unlike the copper-catalyzed version, which proceeds through a stepwise mechanism involving a copper(I) intermediate, SPAAC is a concerted [3+2] cycloaddition.[2] The reaction's driving force is the significant ring strain inherent in the eight-membered cyclooctyne ring.[6][12] When the cyclooctyne reacts with an azide, this strain is released as the molecule transitions to the more stable, less-strained triazole ring structure.[2][6] This process occurs without the need for any external catalyst, making it ideal for applications in living systems.[11][12]

SPAAC_Mechanism Azide Azide (R1-N3) TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState Strain-Promoted Cyclooctyne Strained Cyclooctyne (R2-Alkyne) Cyclooctyne->TransitionState Triazole Stable Triazole (Regioisomeric Mixture) TransitionState->Triazole Ring Strain Release Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Prep_Azide Prepare Azide-Biomolecule Mix Mix Reactants (Physiological Conditions) Prep_Azide->Mix Prep_DBCO Prepare Cyclooctyne-Probe Prep_DBCO->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Characterize Characterize Product (e.g., MS, SDS-PAGE) Purify->Characterize

References

An In-depth Technical Guide to DBCO-PEG3-Acid: Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dibenzocyclooctyne-Poly(ethylene glycol)3-Acid (DBCO-PEG3-Acid), a critical heterobifunctional linker used in bioconjugation, antibody-drug conjugate (ADC) development, and various applications in chemical biology. Understanding these core characteristics is paramount for the successful design and execution of experimental protocols, ensuring reproducibility and the integrity of results.

Physicochemical Properties and Solubility

This compound is an ADC linker that contains a DBCO group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and modulates the physicochemical properties of the molecule.[2]

Solubility in Organic Solvents

This compound exhibits good solubility in a range of common organic solvents. This is a critical factor for the preparation of stock solutions prior to their use in aqueous conjugation reactions.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (196.63 mM)[1]Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO.[1]
Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)Soluble[3]Reported for similar DBCO-PEG3 derivatives (alcohol and amine).[3][4]
Aqueous Solubility

While the PEG3 spacer enhances water solubility compared to non-PEGylated DBCO linkers, the aqueous solubility of this compound is limited. For many applications, initial dissolution in a water-miscible organic solvent like DMSO is recommended before further dilution into an aqueous reaction buffer.[2] The terminal carboxylic acid group can be deprotonated at neutral or basic pH, which can further aid in its dissolution in aqueous media.[5] For applications requiring higher aqueous solubility, a sulfonated version, Sulfo-DBCO-PEG3-Acid, is available which has significantly increased water solubility due to the presence of a sulfo group.[6]

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and storage conditions, both in solid form and in solution. The primary stability concern revolves around the DBCO group, which is susceptible to degradation under certain conditions.[7]

Storage and Handling Recommendations

Proper storage is crucial to maintain the reactivity and integrity of this compound.

FormStorage TemperatureDurationNotes
Powder-20°C3 years[1]Protect from moisture and light.[8]
In Solvent-80°C6 months[1][9]Aliquot to avoid repeated freeze-thaw cycles.
In Solvent-20°C1 month[1][9]

It is advisable to allow the vial to reach room temperature before opening to prevent moisture condensation.[8] For long-term storage of solutions, using an inert gas like nitrogen or argon before sealing and freezing is good practice.[8]

pH and Chemical Stability

The DBCO moiety is known to be sensitive to acidic conditions.[3][5] Exposure to strong acids (pH < 5) can lead to an inactivating rearrangement of the cyclooctyne (B158145) ring.[3][10] Therefore, acidic buffers should be avoided during conjugation reactions and storage. It has been reported that copper(I) can protect the DBCO group from this acid-mediated degradation.[10]

In a study conducted within immune phagocytes, DBCO-modified fluorescent beads showed moderate stability, with approximately 36% degradation observed after 24 hours at a neutral pH.[8] This suggests that degradation can also occur under physiological conditions, potentially through mechanisms other than acid catalysis. It is recommended to prepare aqueous solutions of this compound fresh for each experiment. Buffers containing azides or thiols should be avoided for long-term storage as they can react with the DBCO group.[8]

Experimental Protocols

The following are detailed methodologies for determining the aqueous solubility and assessing the stability of this compound. These protocols are adapted from established methods for similar compounds and can be implemented in a standard laboratory setting.[5]

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method to determine the thermodynamic solubility of this compound in an aqueous buffer.[5]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water-miscible organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Shaker/incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube.

    • Add a defined volume of PBS (e.g., 1 mL).

    • Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.[5]

  • Sample Collection and Preparation:

    • After incubation, centrifuge the tube to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[5]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the filtered supernatant and the standard solutions onto the HPLC system.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.[5]

  • Calculation:

    • The determined concentration represents the aqueous solubility of the compound in mg/mL or mM.

Protocol for Assessing Stability in Aqueous Buffers

This protocol allows for the assessment of this compound stability under various pH and temperature conditions.[5]

Materials:

  • This compound

  • DMSO

  • Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)

  • Constant temperature incubators or water baths

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation of Stock and Test Solutions:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Dilute the stock solution into the different pH buffers to a final known concentration.

  • Incubation:

    • Aliquot the solutions into vials and incubate them at the different temperatures to be tested (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • If necessary, quench the degradation reaction by freezing the sample immediately.[5]

  • HPLC Analysis:

    • Analyze the samples by HPLC.

    • Record the peak area of the parent this compound peak at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition (pH and temperature) to determine the degradation rate.[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

G cluster_workflow Experimental Workflow for Aqueous Solubility Determination prep Preparation of Saturated Solution Add excess this compound to PBS. Incubate with shaking for 24-48h. sample Sample Collection and Preparation Centrifuge to pellet excess solid. Filter supernatant (0.22 µm filter). prep->sample hplc Quantification by HPLC Inject filtered supernatant and standards. Generate calibration curve. sample->hplc calc Calculation Determine concentration from peak area. hplc->calc

Caption: Workflow for determining the aqueous solubility of this compound.

G cluster_stability Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution Dissolve this compound in DMSO. prep_test Prepare Test Solutions Dilute stock into buffers of varying pH. prep_stock->prep_test incubate Incubation Store aliquots at different temperatures. prep_test->incubate time_points Time-Point Analysis Withdraw samples at set intervals. Quench reaction by freezing. incubate->time_points hplc_analysis HPLC Analysis Analyze parent peak area at each time point. time_points->hplc_analysis data_analysis Data Analysis Plot % remaining compound vs. time. hplc_analysis->data_analysis G cluster_degradation Acid-Mediated Degradation of DBCO Moiety dbco Active DBCO Moiety (Reactive for SPAAC) rearranged Rearranged Inactive Product (Non-reactive for SPAAC) dbco->rearranged  Acidic Conditions (e.g., pH < 5)  [5-endo-dig cycloisomerization]

References

The Pivotal Role of PEG Spacers in DBCO Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful tools in this domain is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. Dibenzocyclooctyne (DBCO) linkers are at the forefront of this technology, offering rapid and specific conjugation to azide-modified molecules. The incorporation of polyethylene (B3416737) glycol (PEG) spacers into DBCO linkers has emerged as a critical design element, profoundly influencing the physicochemical properties, biocompatibility, and overall performance of the resulting bioconjugates, such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the multifaceted role of PEG spacers in DBCO linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions of the PEG Spacer in DBCO Linkers

The integration of a PEG spacer into a DBCO linker addresses several key challenges in bioconjugation, primarily stemming from the inherent hydrophobicity of the DBCO moiety and many payloads. The repeating ethylene (B1197577) glycol units of the PEG chain impart a range of beneficial properties.

Enhanced Solubility and Reduced Aggregation

A primary function of the PEG spacer is to enhance the aqueous solubility of the DBCO linker and the resulting bioconjugate.[1][2][3] The hydrophobic nature of the DBCO group and many potent drug payloads can lead to poor solubility and aggregation in aqueous buffers, complicating reaction setup and potentially compromising the efficacy and safety of the final product. The hydrophilic PEG chain creates a hydration shell around the molecule, mitigating these issues and allowing for reactions to be performed in aqueous media with minimal or no organic co-solvents.[4][]

Minimized Steric Hindrance and Improved Reaction Kinetics

The PEG spacer acts as a flexible arm, physically separating the reactive DBCO group from the biomolecule to which it is attached.[1][3] This spatial separation is crucial for minimizing steric hindrance, which can otherwise impede the approach of the azide-containing binding partner and reduce the efficiency of the SPAAC reaction.[6] By providing greater accessibility to the reactive moiety, the PEG spacer can lead to faster and more complete conjugation.[6][7]

Improved Pharmacokinetics and Biocompatibility

In the context of therapeutic bioconjugates like ADCs, the PEG spacer plays a vital role in modulating the pharmacokinetic (PK) profile.[4][8] The hydrophilic nature of PEG can reduce non-specific interactions with proteins and cells, leading to a longer circulation half-life and reduced clearance rates.[8][9] This prolonged systemic exposure can enhance the therapeutic window by allowing for greater accumulation at the target site.[4] Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules.[]

Quantitative Data on the Impact of PEG Spacers

The inclusion and length of a PEG spacer have quantifiable effects on the properties of DBCO linkers and their conjugates. The following tables summarize key quantitative data from various studies.

PropertyDBCO ReagentSolubility in Aqueous BufferReference(s)
Solubility DBCO-NHS EsterPoorly soluble[6]
DBCO-PEG4-NHS EsterUp to 1.5 mM[10]
DBCO-PEG4-MaleimideUp to 6.6 mM[11]

Table 1: Comparison of Aqueous Solubility of DBCO Reagents. The presence of a PEG4 spacer significantly enhances the water solubility of DBCO-NHS ester.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCOBenzyl Azide~0.6 - 1.0[12]
DBCO-PEG5-HerceptinAzido-Alanine0.18 - 0.37[7]
DBCO-Herceptin (no PEG)Azido-Alanine31 ± 16% lower than DBCO-PEG5-Herceptin[7]

Table 2: Impact of PEG Spacer on SPAAC Reaction Kinetics. The incorporation of a PEG spacer can lead to a significant increase in the reaction rate constant by minimizing steric hindrance.

ADC ConfigurationClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference(s)
Non-binding IgG-MMAE (No PEG)~8.51.0[8]
Non-binding IgG-MMAE (PEG2)~7.00.82[8]
Non-binding IgG-MMAE (PEG4)~5.50.65[8]
Non-binding IgG-MMAE (PEG8)~2.50.29[8]
Non-binding IgG-MMAE (PEG12)~2.50.29[8]
Non-binding IgG-MMAE (PEG24)~2.50.29[8]

Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance. Increasing the PEG spacer length leads to a decrease in the clearance rate of ADCs, indicating a longer circulation time.

Experimental Protocols

This section provides detailed methodologies for key experiments involving DBCO-PEG linkers.

Protocol for Antibody Conjugation with DBCO-PEG4-NHS Ester

This protocol describes the labeling of an antibody with a DBCO-PEG4-NHS ester, targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it should be purified by dialysis against PBS (pH 7.4) or using an appropriate antibody purification kit. Adjust the antibody concentration to 1-10 mg/mL.

  • DBCO-PEG4-NHS Ester Solution Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.[13] The final concentration of DMSO should be kept below 20% to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[13]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[14] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester and quenching agent by size-exclusion chromatography using a desalting column or by dialysis against PBS.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between a DBCO-labeled antibody and an azide-containing molecule.

Materials:

  • DBCO-labeled antibody (from protocol 3.1)

  • Azide-containing molecule (e.g., drug, fluorescent dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-containing molecule in the reaction buffer.[13]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[13] The progress of the reaction can be monitored by the decrease in the characteristic DBCO absorbance at approximately 309 nm using a UV-Vis spectrophotometer.[13]

  • Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted azide-containing molecule.

Protocol for Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the number of DBCO molecules per antibody, can be determined spectrophotometrically.

Materials:

  • Purified DBCO-conjugated antibody

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified DBCO-conjugated antibody solution at 280 nm (A280) and 309 nm (A309).[1][15]

  • Calculations:

    • Molar extinction coefficient of DBCO (ε_DBCO) at 309 nm: ~12,000 M⁻¹cm⁻¹

    • Molar extinction coefficient of IgG (ε_Ab) at 280 nm: ~210,000 M⁻¹cm⁻¹

    • Correction factor (CF) for DBCO absorbance at 280 nm: ~0.955

    • Concentration of Antibody (M): [Ab] = (A280 - (A309 * CF)) / ε_Ab

    • Concentration of DBCO (M): [DBCO] = A309 / ε_DBCO

    • Degree of Labeling (DOL): DOL = [DBCO] / [Ab]

Visualizations of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships discussed in this guide.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation DBCO-PEG Linker Conjugation cluster_spaac SPAAC Reaction cluster_final_product Final Product Antibody Monoclonal Antibody Purification Buffer Exchange/ Purification Antibody->Purification Conjugation Amine Coupling (Lysine Residues) Purification->Conjugation DBCO_Linker DBCO-PEG-NHS Ester DBCO_Linker->Conjugation SPAAC Strain-Promoted Azide-Alkyne Cycloaddition Conjugation->SPAAC DBCO-Labeled Antibody Azide_Payload Azide-Modified Payload Azide_Payload->SPAAC Purified_ADC Purification (e.g., SEC) SPAAC->Purified_ADC ADC Antibody-Drug Conjugate (ADC) Purified_ADC->ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using a DBCO-PEG-NHS ester linker.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Plus + DBCO->Plus Azide Azide Triazole Stable Triazole Linkage Azide->Triazole Strain-Promoted [3+2] Cycloaddition Plus->Azide

Caption: The fundamental mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

PEG_Spacer_Benefits PEG_Spacer PEG Spacer in DBCO Linker Solubility Increased Aqueous Solubility PEG_Spacer->Solubility Aggregation Reduced Aggregation PEG_Spacer->Aggregation Steric_Hindrance Minimized Steric Hindrance PEG_Spacer->Steric_Hindrance Pharmacokinetics Enhanced Pharmacokinetics PEG_Spacer->Pharmacokinetics Biocompatibility Improved Biocompatibility PEG_Spacer->Biocompatibility Reaction_Kinetics Improved Reaction Kinetics Steric_Hindrance->Reaction_Kinetics

Caption: Logical relationships of the benefits conferred by a PEG spacer in DBCO linkers.

Conclusion

The incorporation of PEG spacers into DBCO linkers is a pivotal strategy for optimizing the performance of bioconjugates in research, diagnostics, and therapeutic applications. By enhancing solubility, minimizing steric hindrance, and improving pharmacokinetic properties, PEG spacers address key challenges associated with the use of hydrophobic moieties in biological systems. The choice of PEG spacer length allows for the fine-tuning of these properties to suit the specific requirements of the application. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the full potential of PEGylated DBCO linkers in their work.

References

An In-depth Technical Guide to the Reactivity of DBCO-PEG3-Acid with Azide Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of Dibenzocyclooctyne-Poly(ethylene glycol)3-Acid (DBCO-PEG3-Acid) with azide-functionalized molecules. This powerful bioorthogonal reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of modern bioconjugation, enabling the precise and efficient formation of stable covalent bonds in complex biological environments. This document details the core principles, quantitative kinetic data, experimental protocols, and relevant applications of this essential chemical tool.

Core Principles of DBCO-Azide Reactivity

The reactivity of DBCO with azides is driven by the significant ring strain of the cyclooctyne (B158145) ring. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[1] This copper-free nature is a major advantage over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making SPAAC ideal for applications in living systems.

The reaction is highly specific and bioorthogonal, meaning the DBCO and azide (B81097) groups are essentially unreactive with the vast majority of functional groups found in biological systems, such as amines and thiols.[1][2] This ensures that the conjugation occurs exclusively between the intended reaction partners, resulting in a stable triazole linkage with high efficiency and minimal off-target reactions.[3][4] The inclusion of a hydrophilic PEG3 spacer in the this compound linker enhances water solubility and reduces steric hindrance, which can improve the accessibility of the reactive moiety and the overall properties of the resulting bioconjugate.[4]

Quantitative Analysis of Reaction Kinetics

The efficiency of the DBCO-azide reaction is quantified by its second-order rate constant (k). This value is crucial for predicting reaction times and optimizing conjugation strategies. The table below summarizes key kinetic data for the reaction of DBCO derivatives with various azide-containing molecules under different conditions.

DBCO DerivativeAzide ReactantSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Conditions
PEG-functionalized DBCOAzide-containing peptide0.34HBS buffer (pH 7.4), 25°C
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55–1.22HEPES buffer (pH 7)
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.32–0.85PBS (pH 7)
Sulfo DBCO-amine3-azido-L-alanineLower than with glucopyranoside azideVarious buffers (pH 5-10), 25°C and 37°C
DBCO-modified antibody1-azido-1-deoxy-β-D-glucopyranoside0.18–0.37 (with PEG5 linker)HEPES and PBS buffers (pH 7)
DBCOBenzyl Azide~0.1 - 1.0Room Temperature

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound: activation of the carboxylic acid and the subsequent strain-promoted azide-alkyne cycloaddition.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This two-step, one-pot protocol describes the activation of the carboxylic acid of this compound using EDC/NHS chemistry and its subsequent conjugation to a primary amine on a protein.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer.

    • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to the Amine-Containing Protein:

    • Add the activated DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point for antibodies.

    • The reaction with primary amines is most efficient at pH 7-8. If necessary, adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

    • Purify the DBCO-functionalized protein from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between a DBCO-functionalized molecule and an azide-containing molecule.

Materials:

  • DBCO-functionalized molecule (from Protocol 1)

  • Azide-containing molecule (e.g., azide-modified peptide, small molecule, or protein)

  • Reaction Buffer: PBS, pH 7.4, or other suitable azide-free buffer

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-functionalized molecule in the Reaction Buffer to the desired concentration.

    • Add the azide-containing molecule to the solution. A 1.5 to 3-fold molar excess of the less critical or more abundant component is recommended to drive the reaction to completion.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours. For sensitive biomolecules or to improve stability, the reaction can be performed at 4°C for 12-24 hours.[3] Reaction times may vary depending on the concentration of reactants and the specific azide used.

  • Purification and Analysis:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis to remove any unreacted starting materials.

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the degree of labeling.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

PROTAC_KRAS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Growth Factor KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF Proteasome Proteasome KRAS_GTP->Proteasome Degradation GRB2_SOS1->KRAS_GDP Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC DBCO-PEG-PROTAC PROTAC->KRAS_GTP Binds to KRAS E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->KRAS_GTP Ubiquitination Degraded_KRAS Degraded KRAS Proteasome->Degraded_KRAS Ub Ubiquitin

Caption: PROTAC-mediated degradation of oncogenic KRAS.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Purification & Analysis Antibody Monoclonal Antibody (mAb) Conjugation1 Amide Bond Formation Antibody->Conjugation1 DBCO_PEG3_Acid This compound Activation EDC/NHS Activation DBCO_PEG3_Acid->Activation Activation->Conjugation1 Purification1 Purification (e.g., SEC) Conjugation1->Purification1 DBCO_mAb DBCO-functionalized mAb Conjugation2 SPAAC Reaction DBCO_mAb->Conjugation2 Purification1->DBCO_mAb Azide_Payload Azide-modified Payload Azide_Payload->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification2 Purification (e.g., HIC, SEC) ADC->Purification2 Analysis Characterization (DAR, Purity, Potency) Purification2->Analysis

Caption: Experimental workflow for ADC development.

References

advantages of strain-promoted alkyne-azide cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Advantages of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and versatile tool in the field of bioorthogonal chemistry. This reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] SPAAC leverages the high ring strain of cyclooctynes to facilitate a [3+2] cycloaddition with azides, resulting in the formation of a stable triazole linkage.[1][2] Its biocompatibility, high selectivity, and rapid kinetics under physiological conditions have made it indispensable for a wide range of applications, including bioconjugation, drug development, molecular imaging, and materials science.[][4][5] This guide provides a comprehensive overview of the core advantages of SPAAC, supported by quantitative data and detailed experimental protocols.

Core Advantages of SPAAC

The primary advantages of SPAAC stem from its bioorthogonal nature, allowing it to proceed in living systems without interfering with native biochemical processes.[2][4]

1. Biocompatibility and Copper-Free Nature: The most significant advantage of SPAAC over the more traditional Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the elimination of the copper catalyst.[5][6] Copper ions are known to be cytotoxic, which limits the application of CuAAC in living cells and organisms.[6][7] SPAAC circumvents this issue, making it an ideal choice for in vivo cell labeling, imaging, and the development of therapeutics.[5][6]

2. Bioorthogonality: SPAAC is a highly bioorthogonal reaction. The azide (B81097) and cyclooctyne (B158145) functional groups are abiotic and do not react with the vast array of functional groups present in biological systems, such as amines and thiols.[2][5] This ensures high specificity and minimizes off-target reactions, preserving the function of biomolecules.[2]

3. Mild Reaction Conditions: The reaction proceeds efficiently under mild, physiological conditions, including ambient temperature and neutral pH.[5][8] This is in contrast to many traditional bioconjugation methods that may require harsh conditions that can denature or damage sensitive biomolecules.

4. High Reaction Efficiency and Favorable Kinetics: The driving force for the SPAAC reaction is the release of ring strain in the cyclooctyne, which lowers the activation energy for the cycloaddition.[][9] This results in rapid reaction kinetics, which is crucial for labeling dynamic processes or when dealing with low concentrations of reactants.[1] The kinetics can be further tuned by modifying the structure of the cyclooctyne.[6][10]

5. Stability of the Triazole Product: The resulting 1,2,3-triazole linkage is highly stable under a wide range of biological conditions, including enzymatic degradation, and varying pH, oxidation, and reduction conditions.[11] This ensures that the conjugated molecules remain intact for downstream applications.

Quantitative Data: Reaction Kinetics of Cyclooctynes

The rate of the SPAAC reaction is a critical parameter and is quantified by the second-order rate constant (k₂). The choice of cyclooctyne has a significant impact on the reaction kinetics. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide.

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BCN0.14[1]
DIBO0.17[1]
DIFO0.076[1]
DBCO~0.1[1]
[9+1]CPP2.2 x 10⁻³[10]
[11+1]CPP4.5 x 10⁻⁴[10]
fluor[11+1]CPP4.7 x 10⁻³[10]
m[9+1]CPP9.6 x 10⁻³[10]

It is also important to note that reaction conditions such as buffer type, pH, and temperature can influence SPAAC kinetics. For instance, reactions in HEPES buffer at pH 7 have been shown to have higher rate constants compared to PBS at the same pH.[12][13] Specifically, rate constants in HEPES (pH 7) ranged from 0.55–1.22 M⁻¹s⁻¹, while in PBS (pH 7), they were between 0.32–0.85 M⁻¹s⁻¹.[12][13]

Experimental Protocols

Example Protocol: Metabolic Labeling and Visualization of Cell-Surface Glycans

This protocol describes the metabolic labeling of Jurkat cells with an azide-containing sugar and subsequent fluorescent labeling using a cyclooctyne-dye conjugate via SPAAC.

1. Metabolic Labeling:

  • Culture Jurkat cells in standard growth medium.

  • Supplement the medium with 25 µM of N-azidoacetylmannosamine (Ac₄ManNAz) and incubate for three days.[8] This allows for the metabolic incorporation of N-azidoacetylsialic acid (SiaNAz) into cell-surface glycoconjugates.[8]

  • As a negative control, culture a separate batch of Jurkat cells without Ac₄ManNAz.[8]

2. SPAAC Reaction for Fluorescent Labeling:

  • Harvest the cells and wash them with a suitable buffer (e.g., PBS).

  • Resuspend the cells in a solution containing a cyclooctyne-fluorophore conjugate (e.g., DIBO-Alexa Fluor 488) at a concentration of 10 µM.

  • Incubate the cells for 1 hour at room temperature to allow the SPAAC reaction to proceed.

3. Analysis:

  • Wash the cells to remove any unreacted cyclooctyne-fluorophore conjugate.

  • Analyze the cells by flow cytometry or fluorescence microscopy to visualize and quantify the cell-surface labeling.

Visualizations

Logical Relationship: SPAAC vs. CuAAC

cluster_0 SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition) cluster_1 CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition) SPAAC_reagents Strained Alkyne + Azide SPAAC_product Triazole Product SPAAC_reagents->SPAAC_product Spontaneous SPAAC_adv Advantages: - Copper-free (biocompatible) - High bioorthogonality - Mild conditions CuAAC_reagents Terminal Alkyne + Azide CuAAC_product Triazole Product CuAAC_reagents->CuAAC_product Cu(I) Catalyst CuAAC_disadv Disadvantages: - Copper toxicity - Requires reducing agents/ligands

Caption: A comparison of the key features of SPAAC and CuAAC click chemistry reactions.

Experimental Workflow: Cell Surface Labeling via SPAAC

start Start: Culture Cells metabolic_labeling Metabolic Labeling: Incubate cells with Ac4ManNAz start->metabolic_labeling azide_expression Azide groups expressed on cell surface glycans metabolic_labeling->azide_expression spaac_reaction SPAAC Reaction: Add cyclooctyne-fluorophore conjugate azide_expression->spaac_reaction wash Wash to remove excess reagent spaac_reaction->wash analysis Analysis: Flow Cytometry / Fluorescence Microscopy wash->analysis end End: Visualize Labeled Cells analysis->end

Caption: A typical experimental workflow for labeling cell surface glycans using SPAAC.

Applications in Research and Drug Development

The unique advantages of SPAAC have led to its widespread adoption in various scientific disciplines.

  • Drug Development and Delivery: SPAAC is used for the synthesis of targeted therapies and drug delivery systems.[] It allows for the specific and efficient conjugation of drugs to targeting moieties like antibodies, creating antibody-drug conjugates (ADCs) with improved homogeneity and reduced off-target toxicity.[2][] It is also employed in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.[9]

  • Molecular Imaging and Biomolecule Labeling: SPAAC is an invaluable tool for labeling and visualizing a wide array of biomolecules, including proteins, lipids, and nucleic acids, in living cells and whole organisms.[][5] This enables the real-time tracking of molecular dynamics and interactions within complex biological systems.[6]

  • Materials Science: The applications of SPAAC extend to materials science, where it is used for surface modification, the assembly of dendrimers, and the derivatization of polymeric nanostructures.[8]

Limitations and Considerations

Despite its numerous advantages, SPAAC is not without its challenges:

  • Synthesis of Cyclooctynes: The synthesis of some strained cyclooctynes can be complex and may result in low yields, which has historically been a limitation to their widespread use.[7][9] However, the commercial availability of various cyclooctyne derivatives has mitigated this issue to some extent.[9]

  • Reaction Kinetics: While generally fast, the kinetics of SPAAC can be slower than some other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction, which may be a consideration for certain in vivo pretargeting applications.[9]

  • Side Reactions: Although highly specific, some strained alkynes have been reported to react with thiols, which could lead to off-target labeling in biological systems.[14]

  • Lack of Regiospecificity: The SPAAC reaction can produce a mixture of 1,4- and 1,5-substituted triazole regioisomers.[6][11]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation by providing a robust, biocompatible, and highly efficient method for covalently linking molecules in complex biological environments. Its copper-free nature and bioorthogonality make it particularly well-suited for applications in live-cell imaging, drug development, and diagnostics. While some limitations exist, ongoing research into the development of new cyclooctyne reagents with enhanced reactivity and stability continues to expand the utility of this powerful chemical tool. For researchers, scientists, and drug development professionals, SPAAC offers a versatile and indispensable methodology for advancing our understanding of biology and creating novel therapeutic and diagnostic agents.

References

Methodological & Application

Application Note: DBCO-PEG3-Acid Bioconjugation Protocol for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the bioconjugation of proteins using DBCO-PEG3-Acid. This process is fundamental for researchers engaged in creating advanced bioconjugates for various applications, including targeted drug delivery, in vivo imaging, and diagnostic assay development. The core of this methodology lies in a two-step process. First, the carboxylic acid of this compound is activated to an N-hydroxysuccinimide (NHS) ester. Subsequently, this activated DBCO reagent reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface. This protocol introduces a dibenzocyclooctyne (DBCO) moiety onto the protein, which can then participate in highly specific and efficient copper-free "click chemistry" reactions, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-tagged molecules.[][][3] The inclusion of a PEG3 linker enhances the hydrophilicity of the resulting conjugate.[4]

The bioorthogonal nature of the SPAAC reaction allows for the precise labeling of biomolecules in complex biological environments without interfering with native biochemical processes.[][5] This makes DBCO-functionalized proteins invaluable tools in chemical biology and drug development.[4]

Principle of the Reaction

The bioconjugation process begins with the activation of the terminal carboxylic acid on the this compound molecule. This is typically achieved in situ using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable DBCO-PEG3-NHS ester.[6][7] This activated ester then readily reacts with primary amine groups on the protein, such as the ε-amino group of lysine residues and the N-terminus, to form a stable amide bond.[8][9] The overall workflow is depicted below.

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Downstream Application DBCO_Acid This compound DBCO_NHS DBCO-PEG3-NHS Ester DBCO_Acid->DBCO_NHS Activation EDC_NHS EDC / NHS EDC_NHS->DBCO_NHS Protein Protein (-NH2) DBCO_Protein DBCO-Labeled Protein DBCO_NHS->DBCO_Protein Reaction with Protein Protein->DBCO_Protein Amine Coupling Azide_Molecule Azide-Containing Molecule Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate SPAAC 'Click' Reaction Azide_Molecule->Final_Conjugate

Caption: Experimental workflow for protein bioconjugation using this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the activation of this compound and its subsequent conjugation to a target protein.

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[8][9]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)[6]

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)[6]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[6][8]

  • Desalting columns or dialysis equipment for purification[6][8]

Protocol 1: In Situ Activation of this compound and Protein Conjugation

This protocol describes the activation of the carboxylic acid of this compound and subsequent reaction with the protein in a one-pot synthesis.

  • Reagent Preparation:

    • Prepare a stock solution of the protein to be labeled at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS at a pH between 7.2 and 8.0.[8]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0).

  • Activation of this compound:

    • In a separate microcentrifuge tube, add the desired volume of the 10 mM this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions relative to the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the DBCO-PEG3-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated DBCO-PEG3-NHS ester solution to the protein solution.

    • The recommended molar excess of the DBCO reagent to the protein can range from 10 to 40-fold, depending on the protein and the desired degree of labeling.[9][10] This should be optimized for each specific system.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[6]

  • Purification of the DBCO-Labeled Protein:

    • Remove excess, unreacted DBCO reagent and byproducts using a desalting spin column, size-exclusion chromatography, or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6][8] Protein recovery from this step is typically greater than 85%.[8]

Protocol 2: Subsequent SPAAC Reaction with an Azide-Containing Molecule

Once the protein is labeled with the DBCO moiety, it is ready for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

  • Prepare the Azide-Containing Molecule: Dissolve the azide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule) in an appropriate solvent, such as DMSO or an aqueous buffer.

  • SPAAC Reaction:

    • Add a 1.5 to 10-fold molar excess of the azide-containing molecule to the purified DBCO-labeled protein.[11]

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.[9] Reaction times can be extended to improve efficiency.[12]

  • Purification of the Final Conjugate: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove any unreacted azide-containing molecule.

Data Presentation

The efficiency of the protein labeling is dependent on several factors. The following table summarizes key quantitative parameters that should be considered and optimized for successful conjugation.

ParameterRecommended RangeNotes
Protein Concentration 1 - 5 mg/mL[8]Higher concentrations can improve reaction efficiency.[10]
Molar Excess of DBCO Reagent 10 to 50-fold[12]Optimal ratio is protein-dependent and should be determined empirically.
Reaction pH (Conjugation) 7.2 - 8.5[6][13]Crucial for the reaction of NHS esters with primary amines.
Reaction Time (Conjugation) 1 - 2 hours at RT, or overnight at 4°C[6]Longer incubation can increase the degree of labeling.
Reaction Time (SPAAC) 2 - 12 hours at RT, or overnight at 4°C[9]Can be extended for improved efficiency.[12]
Quenching Agent Concentration 50 - 100 mM[8]Ensures complete deactivation of unreacted NHS esters.

Characterization of DBCO-Labeled Protein

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectroscopy. DBCO has a characteristic absorbance maximum around 309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).[7] The protein concentration can be determined by its absorbance at 280 nm.

Logical Relationship Diagram

The decision-making process for optimizing the bioconjugation protocol is outlined in the following diagram.

G start Start: Define Target DOL setup Initial Reaction Setup (e.g., 20x molar excess DBCO) start->setup reaction Perform Conjugation Reaction setup->reaction purify Purify DBCO-Protein reaction->purify measure_dol Measure DOL (UV-Vis) purify->measure_dol dol_ok DOL is Optimal? measure_dol->dol_ok low_dol DOL Too Low high_dol DOL Too High adjust_excess Adjust Molar Excess of DBCO dol_ok->adjust_excess No end Proceed to SPAAC Reaction dol_ok->end Yes dol_ok->low_dol Low dol_ok->high_dol High adjust_excess->setup adjust_time Adjust Reaction Time / Temp adjust_time->setup low_dol->adjust_excess Increase Excess low_dol->adjust_time Increase Time/Temp high_dol->adjust_excess Decrease Excess

Caption: Optimization workflow for achieving the desired degree of labeling (DOL).

Conclusion

The "tag-and-modify" strategy employing this compound for protein modification is a robust and versatile method for creating advanced bioconjugates.[9] The bioorthogonality and efficiency of the subsequent SPAAC reaction provide a powerful tool for a wide array of applications in research and therapeutic development.[9] Careful optimization of the reaction conditions outlined in this protocol will enable researchers to generate precisely engineered protein conjugates tailored to their specific needs.

References

Application Notes and Protocols for DBCO-PEG3-Acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-PEG3-Acid, a non-cleavable linker, in the development of antibody-drug conjugates (ADCs). The protocols outlined below leverage copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for a robust and biocompatible conjugation strategy.

Introduction

This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group and a carboxylic acid. The DBCO moiety reacts specifically with azide-functionalized molecules through SPAAC, a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst. The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. The carboxylic acid end allows for conjugation to primary amines, such as lysine (B10760008) residues on an antibody, after activation. This two-step approach enables the precise and stable attachment of a cytotoxic payload to a monoclonal antibody.

Overall Workflow

The synthesis of an ADC using this compound involves two primary stages:

  • Antibody Modification: The carboxylic acid of this compound is activated, typically to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines on the antibody to form a stable amide bond. This results in a DBCO-functionalized antibody.

  • Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized cytotoxic payload via SPAAC to form the final ADC.

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Payload Conjugation cluster_2 Purification & Characterization DBCO_PEG3_Acid This compound Activation Activation with EDC/NHS DBCO_PEG3_Acid->Activation Activated_DBCO Activated DBCO-NHS Ester Activation->Activated_DBCO Conjugation1 Amine Coupling Activated_DBCO->Conjugation1 Antibody Monoclonal Antibody (with Lysine residues) Antibody->Conjugation1 DBCO_Antibody DBCO-Functionalized Antibody Conjugation1->DBCO_Antibody SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_Antibody->SPAAC Azide_Payload Azide-Modified Payload Azide_Payload->SPAAC Purification Purification SPAAC->Purification ADC Antibody-Drug Conjugate (ADC) Characterization Characterization (DAR, etc.) Purification->Characterization Final_ADC Purified & Characterized ADC Characterization->Final_ADC

Caption: Overall workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[1]

  • Activation Reaction:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in the Activation Buffer.

    • A molar ratio of 1:2:1.2 for this compound:EDC:NHS is a good starting point.[1]

    • Vortex briefly to mix.

    • Incubate for 15-30 minutes at room temperature.[1] The resulting activated DBCO-NHS ester solution is now ready for conjugation to the antibody.

Protocol 2: Conjugation of Activated DBCO-Linker to Antibody

This protocol details the conjugation of the activated DBCO-NHS ester to the primary amines (lysine residues) of the antibody.

Materials:

  • Activated DBCO-NHS ester solution (from Protocol 1)

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Desalting column or dialysis equipment.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add the activated DBCO-NHS ester solution to the antibody solution. A 10 to 30-fold molar excess of the activated linker to the antibody is recommended as a starting point, but this should be optimized for the desired degree of labeling.[3][4]

    • The final concentration of DMSO or DMF in the reaction mixture should be less than 20%.[2][3]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification of DBCO-labeled Antibody:

    • Remove excess, unreacted DBCO linker and quenching reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[1]

Protocol 3: SPAAC Reaction of DBCO-Antibody with Azide-Payload

This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-functionalized antibody (from Protocol 2)

  • Azide-modified payload

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Combine the purified DBCO-antibody with the azide-modified payload in the Reaction Buffer.

    • A 1.5 to 5-fold molar excess of the azide-payload relative to the DBCO-antibody is recommended to drive the reaction to completion.[6]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[7] The reaction can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[2]

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other reagents using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[6]

Data Presentation: Quantitative Parameters

ParameterRecommended Range/ValueReference
Antibody Modification
Molar Excess of EDC to DBCO-Acid2 to 5-fold[1]
Molar Excess of NHS to DBCO-Acid1.2 to 2-fold[1]
Molar Excess of DBCO-NHS Ester to Antibody10 to 30-fold[3][4]
Final DMSO/DMF Concentration< 20%[2][3]
Payload Conjugation (SPAAC)
Molar Excess of Azide-Payload to DBCO-Antibody1.5 to 5-fold[6]
ADC Characterization
Typical Drug-to-Antibody Ratio (DAR)2 to 8[8]

Characterization of the Antibody-Drug Conjugate

Accurate characterization of the ADC is critical to ensure its efficacy and safety. The drug-to-antibody ratio (DAR) is a key quality attribute.

ADC_Characterization cluster_methods DAR Determination Methods cluster_info Information Obtained Purified_ADC Purified ADC HIC Hydrophobic Interaction Chromatography (HIC) Purified_ADC->HIC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Purified_ADC->LCMS UVVis UV-Vis Spectroscopy Purified_ADC->UVVis HIC_Info DAR distribution, Average DAR HIC->HIC_Info LCMS_Info Precise mass of ADC species, Accurate DAR and distribution LCMS->LCMS_Info UVVis_Info Average DAR UVVis->UVVis_Info

Caption: Methods for ADC characterization and DAR determination.
Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on differences in hydrophobicity imparted by the drug-linker.

Materials:

  • HIC column

  • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).[9]

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).

    • Calculate the average DAR by determining the relative area of each peak.

Protocol 5: DAR Determination by LC-MS

LC-MS provides a highly accurate and detailed analysis of ADCs.

Materials:

  • Reversed-phase column suitable for large proteins

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: The ADC sample may require reduction and/or deglycosylation depending on the "middle-up" or "middle-down" approach.

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the ADC species with a suitable gradient (e.g., 20-60% B over 15 minutes).[9]

  • Mass Spectrometry:

    • Acquire data in positive ion mode over an appropriate mass range for the ADC or its subunits.

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the zero-charge masses of the different ADC species.

    • Calculate the DAR based on the mass shift between the unconjugated antibody/subunit and the drug-conjugated species.

Protocol 6: DAR Determination by UV-Vis Spectroscopy

This is a simple and rapid method for determining the average DAR.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Measure the extinction coefficients of the unconjugated antibody and the free drug at two wavelengths (e.g., 280 nm and the λmax of the drug).

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at the same two wavelengths.

  • Calculate Average DAR:

    • Use the Beer-Lambert law and a set of simultaneous equations to calculate the concentrations of the antibody and the drug in the ADC sample. The ratio of these concentrations gives the average DAR.[][11]

References

Revolutionizing Cell Surface Analysis: A Guide to Labeling with DBCO-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the dynamic field of cellular biology and drug development, the ability to precisely label and visualize cell surface molecules is paramount. This application note details a robust and biocompatible method for cell surface labeling using DBCO-PEG3-Acid, a key reagent in copper-free click chemistry. This technique, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a highly specific and efficient approach to covalently attach probes to biomolecules in living systems without the cytotoxicity associated with copper catalysts.[1]

The methodology involves a two-step process. First, cells are metabolically engineered to express azide (B81097) groups on their surface glycans by culturing them with an azide-modified sugar, such as tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[2] The cellular machinery incorporates this sugar into sialoglycans, presenting the azide moiety on the cell surface.[2] In the second step, the this compound, which contains a strained alkyne (DBCO), is introduced. The DBCO group selectively and rapidly reacts with the azide group in a bioorthogonal manner, forming a stable triazole linkage and effectively labeling the cell surface.[3] The integrated PEG3 spacer enhances solubility and reduces steric hindrance, further optimizing the labeling process.

This powerful technique enables a wide range of applications, including high-resolution imaging of the glycome, tracking of specific cell populations, and quantitative analysis of cell surface glycan expression using flow cytometry.[2][4]

Data Presentation

The efficiency and biocompatibility of the this compound labeling method are critical for reliable and reproducible results. The following tables summarize key quantitative data gathered from various studies, providing a comparative reference for experimental design.

Table 1: Metabolic Labeling and Cell Viability

ParameterCell Type(s)Concentration/ConditionObservationReference(s)
Optimal Ac4ManNAz Concentration A549, hUCB-EPCs10 µM for 3 daysSufficient labeling efficiency with minimal impact on cell physiology and proliferation.[4][5][6][7]
High Ac4ManNAz Concentration Effects A549, primary mouse neurons>20-50 µMDecreased cell proliferation, migration, and viability.[5][7]
DBCO Reagent Cytotoxicity A549Up to 100 µMNo significant increase in cytotoxicity observed over time.[8][9]
Overall Labeling Viability VariousOptimized Ac4ManNAz and DBCO concentrationsHigh cell viability (>90%) maintained post-labeling.[8][9][10]

Table 2: Labeling Efficiency and Reaction Parameters

ParameterReagentsObservationReference(s)
Labeling Efficiency Ac4ManNAz and DBCO-Cy5Achieved 100% labeling efficacy in one study. Labeling intensity is DBCO-conjugate concentration-dependent.[9][11]
Reaction Kinetics Comparison DBCO vs. BCNDBCO exhibits a ~1.3–1.9-fold higher binding efficiency to azide-modified surfaces compared to BCN.[12]
DBCO-Fluorophore Concentration DBCO-Cy5, DBCO-AF488Effective labeling achieved with concentrations ranging from 5 µM to 50 µM.[10][11]
Click Reaction Incubation Time DBCO-conjugatesTypically 30 to 60 minutes at 37°C.[13][14]

Experimental Protocols

This section provides a detailed methodology for the cell surface labeling workflow.

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the incorporation of azide groups into the cell surface glycans via metabolic engineering.

Materials:

  • Mammalian cells of interest (e.g., A549, Jurkat, CHO)

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell counting apparatus

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., plates, flasks, or glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-25 µM. For optimization, a concentration range can be tested.[5][15] A negative control of cells cultured with an equivalent volume of DMSO should be included.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator to allow for the metabolic incorporation of the azide sugar into the cell surface glycans. The optimal incubation time may vary depending on the cell type and proliferation rate.

Protocol 2: Cell Surface Labeling with this compound Conjugate

This protocol details the copper-free click chemistry reaction between the azide-modified cells and a this compound conjugate (e.g., conjugated to a fluorophore).

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Control cells (DMSO-treated)

  • This compound conjugated to a reporter molecule (e.g., fluorescent dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA) or Fetal Bovine Serum (FBS)

  • Live cell imaging buffer (for microscopy) or FACS buffer (for flow cytometry)

Procedure:

  • Cell Preparation:

    • For adherent cells, gently wash the cell monolayer twice with pre-warmed PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in pre-warmed PBS. Repeat the wash step twice.

  • Prepare Labeling Solution: Prepare the this compound-fluorophore conjugate solution in a suitable buffer (e.g., PBS with 1% BSA or live cell imaging buffer) at the desired final concentration. A typical starting concentration is 10-20 µM.[10][13]

  • Click Reaction:

    • Resuspend the washed cells in the labeling solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.[13][14]

  • Washing:

    • For adherent cells, remove the labeling solution and wash the cells three times with PBS.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh buffer. Repeat the wash step three times to remove any unbound DBCO reagent.

  • Analysis: The labeled cells are now ready for downstream analysis such as fluorescence microscopy or flow cytometry.

Protocol 3: Analysis by Flow Cytometry

Procedure:

  • Cell Harvesting (for adherent cells): Gently detach the cells using a non-enzymatic cell dissociation solution.

  • Staining (Optional): If desired, stain with a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.

  • Resuspension: Resuspend the final cell pellet in FACS buffer (e.g., PBS with 1% BSA and 2 mM EDTA).

  • Data Acquisition: Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore. Compare the fluorescence intensity of the azide-labeled cells to the DMSO-treated control cells.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in cell surface labeling with this compound.

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Copper-Free Click Chemistry cluster_analysis Step 3: Analysis cell_culture 1. Cell Culture add_azide 2. Add Ac4ManNAz (10-25 µM, 24-72h) cell_culture->add_azide Incubate azide_incorporation 3. Azide Incorporation into Cell Surface Glycans add_azide->azide_incorporation Metabolic Pathway wash_cells 4. Wash Cells azide_incorporation->wash_cells add_dbco 5. Add DBCO-PEG3-Fluorophore (10-20 µM, 30-60 min) wash_cells->add_dbco Prepare for reaction click_reaction 6. Covalent Labeling (SPAAC Reaction) add_dbco->click_reaction Incubate final_wash 7. Final Wash click_reaction->final_wash analysis 8. Analyze Cells (Flow Cytometry / Microscopy) final_wash->analysis

Caption: Experimental workflow for cell surface labeling.

signaling_pathway cluster_cell Cell Membrane glycan Sialoglycan azide Azide (N3) labeled_glycan Labeled Sialoglycan (Stable Triazole Linkage) azide->labeled_glycan SPAAC Reaction (Copper-Free Click) dbco DBCO-PEG3-Fluorophore dbco->labeled_glycan

Caption: Copper-free click chemistry on the cell surface.

References

Application Notes and Protocols for Peptide PEGylation using DBCO-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides. This modification can lead to a prolonged circulation half-life, improved proteolytic stability, reduced immunogenicity, and increased solubility. DBCO-PEG3-Acid is a heterobifunctional linker that enables a two-step, controlled PEGylation strategy. It features a dibenzocyclooctyne (DBCO) group for highly specific and efficient copper-free click chemistry, a short three-unit PEG spacer to enhance hydrophilicity, and a terminal carboxylic acid for conjugation to primary amines on a peptide.[1][2][3]

This two-step approach involves first conjugating the this compound to a peptide via its primary amines (N-terminus or lysine (B10760008) residues) through a stable amide bond. This is typically achieved by activating the carboxylic acid group with carbodiimide (B86325) chemistry (e.g., EDC/NHS). The resulting DBCO-functionalized peptide can then be reacted with an azide-modified molecule of interest (e.g., another peptide, a drug, or an imaging agent) through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for sensitive biomolecules.[1][2][3][4][5]

Key Features and Advantages:

  • Biocompatibility: The copper-free SPAAC reaction is well-suited for biological applications due to the absence of cellular toxicity associated with copper catalysts.[1][4][5]

  • High Specificity: The DBCO group reacts exclusively with azides, ensuring precise and targeted conjugation with minimal off-target reactions.[1][5]

  • Stable Linkage: The initial amide bond and the subsequent triazole linkage formed during the SPAAC reaction are highly stable under physiological conditions.[1][4]

  • Versatility: This strategy allows for the modular assembly of complex bioconjugates.

Data Presentation

The following tables summarize key quantitative data and reaction parameters for the successful PEGylation of peptides using DBCO-PEG-Acid linkers. The data is compiled from various sources and represents typical starting conditions that may require optimization for specific peptides and applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C27H29NO6
Molecular Weight 475.53 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated, protected from light

Table 2: Recommended Reaction Parameters for EDC/NHS Activation and Peptide Conjugation

ParameterRecommended RangeTypical ValueReference(s)
Molar Ratio (EDC:this compound) 1.2:1 to 5:12:1 to 5:1[2]
Molar Ratio (NHS:this compound) 1.2:1 to 2:11.2:1[2]
Molar Ratio (Linker:Peptide) 1.5:1 to 20:110:1 to 20:1[1][2]
Activation Buffer 0.1 M MES, pH 5.5-6.00.1 M MES, pH 5.5[2]
Conjugation Buffer PBS, pH 7.2-8.0PBS, pH 7.4[2]
Activation Time 15-30 minutes15 minutes[1][2]
Conjugation Time 2-4 hours at RT or overnight at 4°C2 hours at RT[1][2]
Quenching Reagent 50-100 mM Tris or Glycine50 mM Tris-HCl[1][3]

Table 3: Recommended Reaction Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterRecommended RangeTypical ValueReference(s)
Molar Ratio (DBCO-Peptide:Azide-Molecule) 1:1.5 to 1:31:2[6]
Reaction Buffer PBS, pH 7.4 or other non-azide containing buffersPBS, pH 7.4[4][7]
Reaction Temperature 4°C to 37°CRoom Temperature[6]
Reaction Time 1-24 hours2-4 hours[4][7]
Typical Efficiency >95%>95%[8]

Experimental Protocols

This section provides detailed protocols for the two-stage PEGylation of a peptide using this compound.

Protocol 1: Conjugation of this compound to an Amine-Containing Peptide

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a peptide containing primary amines.

Materials and Reagents:

  • Peptide with at least one primary amine (N-terminus or Lysine side chain)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of the peptide in Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS.[2]

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the reactive NHS ester.[1][2]

  • Conjugation to the Peptide:

    • Add the freshly activated DBCO-NHS ester solution to the peptide solution. A 10- to 20-fold molar excess of the linker to the peptide is a common starting point, but this should be optimized for your specific peptide.[1]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) is below 20% to avoid peptide denaturation.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][2]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.[1][3]

    • Incubate for 15 minutes at room temperature.

  • Purification of the DBCO-Peptide:

    • Purify the DBCO-labeled peptide from unreacted linker and byproducts using reverse-phase HPLC (RP-HPLC) with a C18 column or size-exclusion chromatography (SEC), depending on the size and properties of the peptide.[1]

  • Characterization and Storage:

    • Confirm the successful conjugation and purity of the DBCO-peptide using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the mass increase corresponding to the addition of the DBCO-PEG3 moiety.[1][9][10]

    • The degree of labeling (DOL) can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide) and ~309 nm (for the DBCO group).[1][3]

    • Store the purified, lyophilized DBCO-peptide at -20°C or -80°C, protected from light.[1]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of the purified DBCO-peptide with an azide-functionalized molecule.

Materials and Reagents:

  • Purified DBCO-peptide (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4 (ensure it is free of any azide (B81097) salts)

  • Anhydrous DMSO or DMF (if needed for solubility)

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Dissolve Reactants:

    • Dissolve the DBCO-peptide in the Reaction Buffer to a final concentration of 1-10 mM.[7]

    • Dissolve the azide-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute it into the Reaction Buffer. A 1.5 to 3-fold molar excess of the azide-reagent is typically used.[6]

  • Reaction Incubation:

    • Mix the solutions of the DBCO-peptide and the azide-molecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[4] Reaction times can vary depending on the reactant concentrations and reactivity.[7]

    • The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Purification:

    • Purify the final peptide conjugate using an appropriate method such as RP-HPLC or SEC to remove any unreacted starting materials.

  • Characterization:

    • Confirm the formation of the final conjugate and its purity by analytical RP-HPLC and Mass Spectrometry.

Mandatory Visualizations

cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Peptide cluster_spaac Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_Acid This compound Activated_Ester DBCO-PEG3-NHS Ester (Reactive Intermediate) DBCO_Acid->Activated_Ester + EDC, NHS (Activation Buffer, pH 5.5) EDC EDC NHS NHS DBCO_Peptide DBCO-PEG3-Peptide Activated_Ester->DBCO_Peptide + Peptide-NH2 (Conjugation Buffer, pH 7.4) Peptide Peptide-NH2 Final_Conjugate Final Peptide Conjugate DBCO_Peptide->Final_Conjugate + Azide-Molecule (PBS, pH 7.4) Azide Azide-Molecule (R-N3)

Caption: Chemical reaction pathway for peptide PEGylation using this compound.

Caption: Experimental workflow for labeling a peptide with this compound.

References

Application Notes and Protocols for DBCO-PEG3-Acid in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-PEG3-Acid in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. The protocols and data presented herein are intended to facilitate the seamless integration of this versatile linker into bioconjugation, drug delivery, and proteomics workflows.

Introduction to this compound and SPAAC

Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, enabling covalent bond formation with azide-functionalized molecules under mild, biocompatible conditions.[1][2] The reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is driven by the ring strain of the DBCO group, which rapidly and specifically reacts with an azide (B81097) to form a stable triazole linkage.[2][3] This process is bioorthogonal, meaning the reactive groups do not interfere with native biological functionalities, making it ideal for applications in living systems.[4][5]

This compound is a heterobifunctional linker featuring a DBCO group for click chemistry and a carboxylic acid for further functionalization. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance.[6][7] This reagent is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for conjugating molecules to proteins, peptides, and other biomolecules.[8]

The key advantages of the DBCO-azide reaction include:

  • Biocompatibility: The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for in vivo applications.[1][2]

  • High Efficiency: SPAAC reactions typically result in high, often quantitative, yields of the desired conjugate.[1][4]

  • Mild Conditions: Conjugation is effective in aqueous buffers at room temperature, preserving the integrity of sensitive biomolecules.[1]

  • Specificity: The DBCO group reacts exclusively with azides, ensuring precise and predictable conjugation.[4][5]

  • Stability: Both the DBCO and azide moieties, as well as the resulting triazole linkage, are stable under physiological conditions.[1][4]

Core Applications

This compound is a versatile tool with broad applications in life sciences and drug development:

  • Bioconjugation: Labeling of proteins, antibodies, peptides, and oligonucleotides for imaging, tracking, and functional studies.[4][9]

  • Drug Delivery: Construction of Antibody-Drug Conjugates (ADCs) and targeted delivery systems.[10]

  • PROTAC Synthesis: As a fundamental building block in the creation of PROTACs for targeted protein degradation.[8]

  • Surface Modification: Functionalization of nanoparticles and other material surfaces for biological applications.[11]

  • Radiolabeling: Incorporation of imaging agents for applications in PET and SPECT imaging.[6]

Recommended Reaction Conditions for DBCO-Azide Conjugation

Successful conjugation relies on optimizing several key parameters. The following table summarizes the recommended starting conditions for a typical SPAAC reaction involving a DBCO-functionalized molecule and an azide-containing partner.

ParameterRecommended ConditionNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1A molar excess of one reactant can drive the reaction to completion. If the azide-containing molecule is precious, this ratio can be inverted.[12] For antibody conjugations, a 1.5 to 10-fold molar excess of the DBCO reagent is a good starting point.[4][12]
Temperature 4°C to 37°CReactions are efficient across this range. Room temperature (20-25°C) is common.[4][12] Higher temperatures lead to faster reaction rates, while lower temperatures (4°C) can be used to maintain the stability of sensitive biomolecules.[12]
Reaction Time 4 to 24 hoursTypical reaction times are between 4-12 hours at room temperature.[4][12] For lower concentrations, lower temperatures, or larger biomolecules, extending the incubation to 24-48 hours may improve yields.[4][12]
Solvent Aqueous buffers (e.g., PBS, HEPES) or organic solvents (e.g., DMSO, DMF)For biomolecule conjugation, aqueous buffers are preferred.[12] If the DBCO reagent has limited aqueous solubility, it can be dissolved first in a minimal amount of a water-miscible organic solvent like DMSO and then added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to prevent protein precipitation.[1][12]
pH 7.0 to 9.0A neutral to slightly basic pH is generally optimal. Buffers such as PBS (pH 7.4), HEPES, or borate (B1201080) buffer are commonly used.[4]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule

This two-stage protocol first involves the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a primary amine on the target biomolecule.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Reaction Buffer: Amine-free buffer, such as PBS (phosphate-buffered saline), pH 7.2-7.5. Note: Avoid buffers containing primary amines like Tris or glycine.[4]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC).[12]

Procedure:

Stage 1: Activation of this compound to DBCO-PEG3-NHS Ester

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of NHS, followed by 1.1 equivalents of EDC.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-12 hours.

  • The resulting DBCO-PEG3-NHS ester solution can be used directly in the next stage or purified if necessary.

Stage 2: Conjugation to Amine-Containing Biomolecule

  • Prepare the amine-containing biomolecule in the reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1]

  • Add the freshly prepared DBCO-PEG3-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the DBCO reagent is recommended for protein concentrations below 5 mg/mL.[4] Ensure the final concentration of organic solvent remains below 20%.[12]

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.[4]

  • Purify the DBCO-labeled biomolecule from excess, unreacted DBCO reagent using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.[4][12] The purified conjugate is now ready for reaction with an azide-containing molecule.

Protocol 2: Direct Conjugation of a DBCO-Labeled Biomolecule to an Azide-Containing Molecule

This protocol outlines the final click reaction step between the DBCO-functionalized biomolecule (from Protocol 1 or a commercially acquired reagent) and a molecule containing an azide group.

Materials:

  • DBCO-labeled biomolecule

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4, or other suitable buffer. Important: Avoid buffers containing sodium azide, as it will react with the DBCO group.[1][4]

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Prepare a solution of the DBCO-labeled biomolecule in the reaction buffer.

  • Prepare a solution of the azide-containing molecule. If the azide molecule is not readily soluble in aqueous buffer, dissolve it first in a minimal volume of DMSO or DMF.

  • Add the azide-containing molecule to the solution of the DBCO-labeled biomolecule. A 1.5 to 3-fold molar excess of the less critical component is recommended to ensure high conjugation efficiency.[4][12]

  • Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.[12] For sensitive molecules or to maximize yield, the reaction can be performed at 4°C for up to 48 hours.[12]

  • Monitor the reaction progress if desired. The consumption of the DBCO group can be tracked by UV-Vis spectroscopy, as it has a characteristic absorbance around 310 nm.[1]

  • Once the reaction is complete, purify the final conjugate to remove any unreacted starting materials using an appropriate method like size-exclusion chromatography or dialysis.[4]

  • Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, protected from light.[4][11]

Visualizations

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO This compound (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide-Molecule (R-N3) Azide->Triazole

Caption: General reaction scheme for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_dbco 1. Prepare this compound (Activate if necessary) mix 3. Mix Reactants (1.5-3x molar excess) prep_dbco->mix prep_azide 2. Prepare Azide-Molecule in Reaction Buffer prep_azide->mix incubate 4. Incubate (4-24h, RT or 4°C) mix->incubate purify 5. Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze 6. Characterize Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for a typical bioconjugation using this compound.

References

Step-by-Step Guide to DBCO-PEG3-Acid Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for the successful conjugation of DBCO-PEG3-Acid to amine-containing biomolecules and subsequent copper-free click chemistry. This compound is a valuable heterobifunctional linker used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. The dibenzocyclooctyne (DBCO) group facilitates a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, while the carboxylic acid moiety allows for covalent attachment to primary amines on proteins, peptides, or other molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Overview of the Conjugation Workflow

The conjugation process using this compound is a two-stage procedure. The first stage involves the activation of the carboxylic acid on the this compound linker to make it reactive towards primary amines. This is typically achieved through the formation of an N-hydroxysuccinimide (NHS) ester. The second stage is the strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry, where the DBCO-functionalized biomolecule reacts with a molecule containing an azide (B81097) group.

Experimental Protocols

This section details the step-by-step procedures for the activation of this compound, its conjugation to an amine-containing protein, and the subsequent SPAAC reaction.

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the in-situ activation of the carboxylic acid group of this compound to form a reactive NHS ester. This activated linker can then be directly used for conjugation to amine-containing biomolecules.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[1]

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation Reaction:

    • In a reaction vial, add the desired amount of this compound from the stock solution.

    • Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A molar excess of EDC and NHS is required for efficient activation.[2][3]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[3] The resulting solution contains the activated DBCO-PEG3-NHS ester and is ready for the next conjugation step.

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Protein

This protocol outlines the conjugation of the in situ activated DBCO-PEG3-NHS ester to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Activated DBCO-PEG3-NHS ester solution (from Protocol 1)

  • Amine-containing protein (e.g., antibody) in an amine-free buffer

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 100 mM carbonate/bicarbonate buffer, pH 8.0-8.5.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., desalting spin column, size-exclusion chromatography system, or dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL in the Coupling Buffer.[5]

  • Conjugation Reaction:

    • Add the freshly prepared activated DBCO-PEG3-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein will determine the degree of labeling and should be optimized for each specific application.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.[3]

  • Purification of the DBCO-labeled Protein:

    • Remove excess, unreacted DBCO linker and quenching reagents using a desalting spin column, size-exclusion chromatography (SEC), or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6]

Protocol 3: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol describes the reaction between the purified DBCO-labeled protein and an azide-containing molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-containing molecule (e.g., drug, fluorophore, biotin)

  • Reaction Buffer: PBS, pH 7.4 (ensure it is azide-free)

Procedure:

  • Reaction Setup:

    • Combine the DBCO-labeled protein with the azide-containing molecule in the Reaction Buffer. A molar excess of the azide-functionalized molecule is often used to ensure complete conjugation.[5]

    • The reaction is efficient at a wide range of concentrations and temperatures (4-37°C).[4]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[4] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[5]

  • Final Purification:

    • Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as SEC, dialysis, or tangential flow filtration (TFF), depending on the properties of the conjugate and the excess reagent.

Data Presentation

The following tables summarize key quantitative parameters for the this compound conjugation process.

Table 1: Reaction Conditions for this compound Activation and Conjugation

ParameterActivation Step (EDC/NHS)Amine Coupling Step
Buffer 0.1 M MESPBS or Carbonate/Bicarbonate
pH 4.5 - 6.0[1]7.2 - 8.5[4]
Molar Ratio (Linker:Protein) N/A5:1 to 20:1 (starting point, requires optimization)[5]
Molar Ratio (EDC:Acid) 2:1 to 5:1[7]N/A
Molar Ratio (NHS:Acid) 1.2:1 to 2:1[7]N/A
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 15 - 30 minutes[3]1 - 2 hours (RT) or overnight (4°C)[3]

Table 2: Reaction Conditions and Kinetics for SPAAC (Copper-Free Click Chemistry)

ParameterValue
Buffer PBS (azide-free)
pH 7.4
Molar Ratio (DBCO:Azide) 1:1.5 to 1:10 (excess of one partner drives the reaction)
Temperature 4 - 37 °C[4]
Reaction Time 2 - 12 hours (can be longer for larger molecules)[4]
Second-Order Rate Constant (k) ~0.1 - 1.0 M⁻¹s⁻¹ (for DBCO-benzyl azide)

Characterization of the Final Conjugate

Degree of Labeling (DOL): The number of DBCO molecules conjugated per protein can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).

Purity: The purity of the final conjugate and the removal of unconjugated starting materials can be assessed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, and HPLC (e.g., SEC, RP-HPLC, or HIC).[6]

Mandatory Visualization

Conjugation_Workflow cluster_0 Stage 1: Activation & Amine Coupling cluster_1 Stage 2: Copper-Free Click Chemistry Reagent_Prep Reagent Preparation (this compound, EDC, NHS, Protein) Activation EDC/NHS Activation (MES Buffer, pH 4.5-6.0) Reagent_Prep->Activation 15-30 min Amine_Coupling Amine Coupling (PBS, pH 7.2-8.0) Activation->Amine_Coupling 1-2h (RT) or overnight (4°C) Quench_Purify_1 Quenching (Tris) & Purification (SEC/Dialysis) Amine_Coupling->Quench_Purify_1 DBCO_Protein DBCO-Labeled Protein Quench_Purify_1->DBCO_Protein Characterize (DOL, Purity) SPAAC SPAAC Reaction (PBS, pH 7.4) DBCO_Protein->SPAAC Azide_Molecule Azide-Containing Molecule Azide_Molecule->SPAAC Purify_2 Final Purification (SEC/Dialysis/TFF) SPAAC->Purify_2 2-12h Final_Conjugate Final Conjugate Purify_2->Final_Conjugate

References

Revolutionizing Targeted Protein Degradation: Application of DBCO-PEG3-Acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of DBCO-PEG3-Acid as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for stable amide bond formation. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC. This linker enables a modular and efficient assembly of these complex molecules, facilitating the rapid development of novel protein degraders.

Key Features of this compound in PROTAC Synthesis:

  • DBCO Group: Facilitates highly efficient and bioorthogonal conjugation to azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry is advantageous for its mild and biocompatible reaction conditions.

  • PEG3 Spacer: The hydrophilic triethylene glycol spacer improves the aqueous solubility of the PROTAC molecule, a common challenge for these large and often hydrophobic compounds. The linker length is crucial for achieving the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination.

  • Carboxylic Acid Group: Provides a reactive handle for standard amide coupling with an amine-functionalized E3 ligase ligand, forming a stable amide bond.

PROTAC Mechanism of Action

PROTACs function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released to engage another target protein, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

General mechanism of PROTAC-mediated protein degradation.

Application Focus: Targeting BRD4 for Cancer Therapy

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the transcription of oncogenes, such as c-MYC. Overexpression of BRD4 is implicated in various cancers, making it an attractive therapeutic target. PROTACs designed to degrade BRD4 have shown significant anti-tumor activity in preclinical models. The following sections provide protocols for the synthesis and evaluation of a BRD4-targeting PROTAC using a this compound linker.

BRD4 Signaling Pathway and PROTAC Intervention

BRD4_Signaling cluster_pathway BRD4-Mediated Gene Transcription cluster_intervention PROTAC Intervention Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to Transcription_Machinery Transcription Machinery (e.g., RNA Pol II) BRD4->Transcription_Machinery Recruits BRD4_PROTAC BRD4-PROTAC BRD4->BRD4_PROTAC Targeted by DNA DNA Transcription_Machinery->DNA Binds to Oncogenes Oncogene Transcription (e.g., c-MYC) DNA->Oncogenes Leads to Proliferation Cancer Cell Proliferation Oncogenes->Proliferation E3_Ligase E3 Ligase BRD4_PROTAC->E3_Ligase Recruits Degradation BRD4 Degradation E3_Ligase->Degradation Ubiquitination Proteasome Proteasome Proteasome->Degradation Degradation->BRD4 Inhibits Function

BRD4's role in gene transcription and its inhibition by a PROTAC.

Data Presentation

The following tables summarize representative quantitative data for PROTACs utilizing PEG linkers. It is important to note that this data is illustrative and the actual performance of a PROTAC synthesized with this compound will depend on the specific target, ligands, and experimental conditions.

Table 1: In Vitro Degradation and Proliferation Data for a Representative BRD4-Targeting PROTAC

ParameterCell LineValue
DC50 (BRD4 Degradation)MV4-110.87 nM
Dmax (BRD4 Degradation)MV4-11>95%
IC50 (Cell Viability)MV4-111.5 nM

Table 2: Pharmacokinetic Properties of a Representative PEG-Linked PROTAC in Mice

ParameterRoute of AdministrationValue
Half-life (t1/2)Intravenous (IV)4.2 hours
Bioavailability (F)Oral (PO)25%
Cmax (at 10 mg/kg, PO)Oral (PO)350 ng/mL

Experimental Protocols

The following protocols describe a general two-step synthesis of a BRD4-targeting PROTAC using a this compound linker and subsequent biological evaluation.

Synthetic Workflow

Synthesis_Workflow cluster_synthesis PROTAC Synthesis DBCO_Linker This compound Amide_Coupling Amide Coupling DBCO_Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Amide_Coupling Intermediate DBCO-Linker-E3 Ligand Conjugate Amide_Coupling->Intermediate SPAAC SPAAC Reaction (Click Chemistry) Intermediate->SPAAC Target_Ligand Azide-Functionalized Target Ligand (e.g., JQ1-Azide) Target_Ligand->SPAAC Final_PROTAC Final PROTAC SPAAC->Final_PROTAC

Synthetic workflow for a BRD4-targeting PROTAC.
Protocol 1: Amide Coupling of this compound and E3 Ligase Ligand

This protocol describes the conjugation of the this compound linker to an amine-containing E3 ligase ligand, such as pomalidomide (B1683931).

Materials:

  • This compound

  • Pomalidomide (or other amine-containing E3 ligase ligand)

  • Anhydrous Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Nitrogen gas

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) and pomalidomide (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.

Protocol 2: SPAAC Reaction for Final PROTAC Synthesis

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized intermediate and an azide-containing target protein ligand.

Materials:

  • DBCO-linker-pomalidomide conjugate (from Protocol 1)

  • Azide-functionalized target ligand (e.g., (+)-JQ1-PEG4-Azide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve the DBCO-linker-pomalidomide conjugate (1.0 equivalent) and the azide-functionalized target ligand (1.1 equivalents) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol 3: Western Blot for Protein Degradation Analysis

This protocol is to determine the extent of target protein degradation in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., MV4-11 for BRD4)

  • 6-well plates

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine Dmax.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Protocol 4: Cell Viability Assay

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation.

Materials:

  • Cancer cell line

  • 96-well plates

  • PROTAC stock solution in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® or AlamarBlue™)

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 (concentration at which 50% of cell growth is inhibited).

Application Notes and Protocols for In Vivo Imaging with DBCO-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-Acid is a versatile tool in the field of bioorthogonal chemistry, enabling researchers to perform copper-free click chemistry reactions for in vivo imaging. This heterobifunctional linker molecule contains a dibenzocyclooctyne (DBCO) group, which reacts specifically and efficiently with azide-functionalized molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). The carboxylic acid group on the other end of the short polyethylene (B3416737) glycol (PEG3) spacer allows for straightforward conjugation to amine-containing biomolecules, such as antibodies, peptides, or nanoparticles.[1][2][3]

The PEG3 linker enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting imaging probe.[4] The key advantage of this system for in vivo applications is its biocompatibility; the reaction proceeds efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[3][5] This allows for the specific labeling of targets in living organisms with minimal perturbation of biological processes.[1]

This document provides detailed application notes and protocols for the use of this compound in in vivo imaging, with a focus on pre-targeting strategies and metabolic labeling for cancer imaging.

Principle of DBCO-Mediated In Vivo Imaging

In vivo imaging using this compound typically follows a two-step approach. First, a targeting molecule (e.g., an antibody specific to a tumor antigen) is conjugated with this compound. This DBCO-functionalized targeting molecule is then administered to the subject. After a sufficient period for the targeting molecule to accumulate at the site of interest and for the unbound conjugate to clear from circulation, a second component, an azide-modified imaging agent (e.g., a fluorescent dye or a radiolabeled tracer), is administered. The azide (B81097) and DBCO groups then rapidly and specifically react in vivo, leading to the accumulation of the imaging signal at the target site.[6][7][8][9]

An alternative approach involves metabolic labeling, where cells are engineered to express azide groups on their surface glycans.[1][10] This is achieved by administering an azide-modified sugar precursor, which is metabolized and incorporated into the cell's glycocalyx. A DBCO-conjugated imaging probe can then be used to label these cells in vivo.[11][12][13]

Key Applications in In Vivo Imaging

  • Pre-targeted Cancer Imaging: This is a major application where a DBCO-functionalized antibody against a tumor-specific antigen is administered first, followed by a smaller, rapidly clearing azide-labeled imaging agent (e.g., for PET or fluorescence imaging).[7][14][15] This strategy can significantly improve the signal-to-noise ratio by reducing the background signal from unbound, circulating imaging probes.[7]

  • Metabolic Labeling and Tracking of Cells: By metabolically incorporating azides onto cell surfaces, specific cell populations can be tracked in vivo. This is particularly useful for studying cancer cell metastasis, immune cell trafficking, and stem cell homing.[5][11][16]

  • Imaging of Cell-Surface Glycans: The dynamics of cell-surface glycosylation are implicated in numerous diseases, including cancer.[10][13][17] Metabolic labeling with azido (B1232118) sugars followed by reaction with a DBCO-functionalized probe allows for the in vivo visualization of these important biomolecules.[12][13][17]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DBCO-based probes for in vivo imaging.

Table 1: In Vivo Biodistribution of DBCO-Conjugated Probes

ProbeAnimal ModelTargetTime Post-InjectionOrgan with Highest Uptake (%ID/g)Tumor Uptake (%ID/g)Reference
111In-DTPA-DBCO (pre-targeted)MiceLiver (microspheres)24 hLiver (7.5 ± 1.5)N/A[6]
111In-DTPA-DBCO (pre-targeted)MiceLiver (S. aureus)24 hLiver (9.3 ± 1.3)N/A[6]
64Cu-NOTA-DBCO labeled CTLsMiceB16-OVA tumor24 hLiver5.2 ± 1.1[5]
DBCO-ZnPc-Liposomes (pre-targeted)Mice4T1 tumor24 hTumor (approx. 50)~50[18][19]
64Cu-Tz-SarAr (pre-targeted with TCO-Ab)MiceSW1222 tumor24 hTumor (6.7 ± 1.7)6.7 ± 1.7[15]
177Lu-DOTA-PEG7-Tz (pre-targeted with TCO-Ab)MicePancreatic tumor120 hTumor (16.8 ± 3.9)16.8 ± 3.9[8]

Table 2: Pharmacokinetics of PEGylated DBCO-Conjugates

ConjugateAnimal ModelBlood Half-lifeClearance RouteReference
18F-FB-sulfo-DBCOHealthy MiceRapidRenal and Hepatobiliary[20][21]
111In-labeled tetrazine (for TCO reaction)Mice9.8 minRapid[9]

Table 3: Signal-to-Noise Ratios in DBCO-Based In Vivo Imaging

Imaging ModalityProbe SystemTargetSignal-to-Noise Ratio (Tumor:Muscle)Reference
PET64Cu-Tz-SarAr (pre-targeted with TCO-Ab)SW1222 tumor21.5 ± 5.6[15]
FluorescenceDBCO-Cy5 (metabolic labeling)LS174T tumor~1.5-fold increase over control[11]

Experimental Protocols

Protocol 1: Preparation of a DBCO-Functionalized Antibody

This protocol describes the conjugation of this compound to an antibody via its primary amines.

Materials:

  • Antibody of interest (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to form the DBCO-PEG3-NHS ester.

    • Incubate the reaction for 1-2 hours at room temperature.[1]

  • Antibody Conjugation:

    • Add the freshly prepared DBCO-PEG3-NHS ester solution to the antibody solution at a 10- to 30-fold molar excess. The final DMSO or DMF concentration should be below 20%.[2][3][22]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle shaking.[2][22]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]

    • Remove excess, unreacted DBCO-PEG3-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.[1][2]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.[1]

Protocol 2: In Vivo Pre-targeted Fluorescence Imaging of Tumors

This protocol outlines a general procedure for in vivo fluorescence imaging using a DBCO-functionalized antibody and an azide-labeled fluorescent dye.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • DBCO-functionalized antibody (from Protocol 1)

  • Azide-functionalized near-infrared (NIR) fluorescent dye (e.g., Azide-PEG4-Cyanine7)

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Administration of DBCO-Antibody:

    • Inject the tumor-bearing mice with the DBCO-functionalized antibody (typically 1-10 mg/kg) via tail vein injection.

    • Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. This time should be optimized based on the antibody's pharmacokinetics.

  • Administration of Azide-Fluorophore:

    • After the accumulation period, inject the mice with the azide-functionalized fluorescent dye (typically 2-4 fold molar excess relative to the antibody) via tail vein injection.

  • In Vivo Imaging:

    • Image the mice at various time points (e.g., 1, 4, 12, 24, and 48 hours) post-injection of the azide-fluorophore using an in vivo imaging system with appropriate excitation and emission filters for the chosen dye.

  • Ex Vivo Analysis:

    • After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm the biodistribution of the signal.[11]

Protocol 3: Metabolic Labeling of Cell Surface Glycans for In Vivo Imaging

This protocol describes the metabolic incorporation of azide groups onto cell surfaces in vivo for subsequent labeling with a DBCO-conjugated imaging probe.

Materials:

  • Animal model

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azido sugar

  • Vehicle for in vivo administration (e.g., PBS, or formulated for oral gavage)

  • DBCO-conjugated imaging probe (e.g., DBCO-Cy5)

Procedure:

  • Administration of Azido Sugar:

    • Administer Ac4ManNAz to the animals. The route (e.g., intravenous, intraperitoneal, or oral gavage) and dosing regimen (e.g., daily for several days) will need to be optimized for the specific model and application.[11][12]

  • Incubation Period:

    • Allow 24-72 hours for the metabolic incorporation of the azido sugar into the cell surface glycans.[1]

  • Administration of DBCO-Probe:

    • Inject the animals with the DBCO-conjugated imaging probe (e.g., DBCO-Cy5, 5 mg/kg) via tail vein injection.[11]

  • In Vivo Imaging:

    • Perform in vivo imaging at various time points (e.g., 12, 24, 48 hours) post-injection of the DBCO-probe.[11]

  • Histological Analysis:

    • After in vivo imaging, tissues can be harvested, sectioned, and further analyzed by fluorescence microscopy to visualize the cellular localization of the labeled glycans.[11]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Pretargeted_In_Vivo_Imaging_Workflow Pre-targeted In Vivo Imaging Workflow cluster_step1 Step 1: Targeting Molecule Administration cluster_step2 Step 2: Imaging Probe Administration & Reaction cluster_step3 Step 3: Imaging and Analysis A This compound Conjugated Antibody B Intravenous Injection A->B C Antibody Accumulation at Tumor Site B->C D Clearance of Unbound Antibody C->D G In Vivo Click Reaction (DBCO + Azide) D->G E Azide-Labeled Imaging Probe (Fluorophore or Radiotracer) F Intravenous Injection E->F F->G H In Vivo Imaging (PET/SPECT or Fluorescence) G->H I Signal Detection at Tumor Site H->I J Ex Vivo Biodistribution Analysis I->J

Caption: Workflow for pre-targeted in vivo imaging.

Metabolic_Labeling_Workflow Metabolic Glycan Labeling for In Vivo Imaging cluster_step1 Step 1: Metabolic Incorporation of Azide cluster_step2 Step 2: Labeling with DBCO Probe cluster_step3 Step 3: Imaging A Administer Azido Sugar (e.g., Ac4ManNAz) B Cellular Uptake and Metabolism A->B C Incorporation into Cell Surface Glycans B->C E In Vivo Click Reaction with Azide-Glycans C->E D Administer DBCO-PEG3-Imaging Probe D->E F In Vivo Imaging of Labeled Cells E->F G Histological Analysis of Tissues F->G

Caption: Workflow for in vivo imaging via metabolic labeling.

Cancer_Glycan_Signaling Visualization of Aberrant Cancer Glycosylation cluster_cell Cancer Cell cluster_imaging Imaging Strategy A Aberrant Glycosylation (e.g., increased sialylation) B Altered Cell Signaling (e.g., growth factor receptor activity) A->B C Metastasis and Invasion B->C D Metabolic Labeling with Azido Sugar E DBCO-Probe Click Reaction D->E F In Vivo Visualization of Glycan Distribution E->F F->A Provides spatial and temporal information on glycan expression

Caption: Visualizing cancer-associated glycan signaling.

References

Troubleshooting & Optimization

troubleshooting low yield in DBCO-PEG3-Acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to low yield in DBCO-PEG3-Acid conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your this compound conjugation experiments.

Question 1: My conjugation yield is very low or non-existent. What are the primary factors to investigate?

Low conjugation efficiency can often be attributed to issues with the reagents, reaction conditions, or the purification process. Here’s a systematic approach to troubleshooting:

  • Problem Area 1: Reagent Quality and Handling

    • Possible Cause: Hydrolysis of NHS Ester. The N-hydroxysuccinimide (NHS) ester on DBCO-PEG3-NHS (used to react with amines to attach DBCO) is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2]

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][4][5] Unused stock solutions in anhydrous solvents can be stored for a few days at -20°C.[1]

    • Possible Cause: Degradation of DBCO. The DBCO group itself can lose reactivity over time, especially with improper storage.

    • Solution: Store DBCO-containing reagents at -20°C and avoid repeated freeze-thaw cycles.[1][6] DBCO-modified molecules can lose 3-5% of their reactivity towards azides over 4 weeks at 4°C or -20°C.[1]

  • Problem Area 2: Suboptimal Reaction Conditions

    • Possible Cause: Incorrect Buffer pH and Composition. The reaction of an NHS ester with a primary amine is highly pH-dependent.[7][8] Buffers containing primary amines like Tris or glycine (B1666218) will compete with your target molecule for the NHS ester.[1][2]

    • Solution: Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.0 for the NHS ester reaction.[1][9][10] For the subsequent copper-free click reaction between DBCO and an azide (B81097), a pH of 4-7 is generally optimal, though it can proceed efficiently at neutral pH. Avoid buffers containing sodium azide in the initial DBCO labeling step, as it will react with the DBCO group.[1][5]

    • Possible Cause: Inefficient Molar Ratio of Reactants. An insufficient molar excess of the DBCO reagent during the initial labeling step or an incorrect ratio of DBCO-labeled molecule to azide-labeled molecule can lead to low yield.

    • Solution: For labeling proteins with a DBCO-NHS ester, a 10- to 30-fold molar excess of the DBCO reagent is a good starting point.[4][5][11] For the subsequent click reaction, a 1.5 to 4-fold molar excess of the DBCO-containing molecule to the azide-containing molecule (or vice versa) is recommended.[1][4][5]

    • Possible Cause: Low Reaction Concentration or Insufficient Incubation Time. Reactions are more efficient at higher concentrations.[1] Reaction times may be too short for complete conjugation.

    • Solution: If possible, increase the concentration of your reactants. For the click reaction, typical incubation times are between 4 and 12 hours at room temperature, but extending the incubation to 24 hours or performing it at 37°C can improve efficiency.[1][10]

  • Problem Area 3: Issues with the Target Molecule

    • Possible Cause: Protein Aggregation. The hydrophobicity of the DBCO molecule can sometimes lead to aggregation of the labeled protein, resulting in its loss during purification.[12]

    • Solution: Using DBCO reagents with integrated PEG linkers, such as this compound, helps to increase hydrophilicity and reduce aggregation.[12][13][14] If aggregation is still an issue, consider using a lower molar excess of the DBCO reagent.[12]

Question 2: How can I confirm that my molecule has been successfully labeled with DBCO?

You can determine the degree of labeling (DOL) using UV-Vis spectrophotometry. DBCO has a characteristic absorbance maximum around 309-310 nm.[10][15] By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for DBCO), you can calculate the DOL.[10][11]

Question 3: What is the best way to purify my final conjugate?

The choice of purification method depends on the properties of your conjugate and the nature of the unreacted starting materials.

  • Size-Exclusion Chromatography (SEC): This is an excellent method for removing unreacted small molecules, like excess DBCO reagent, from a larger protein conjugate.[9][12]

  • Dialysis: A simple and effective method for removing small, unreacted molecules.[12]

  • Tangential Flow Filtration (TFF): A scalable method that is highly effective for buffer exchange and removing small molecule impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase (RP-HPLC) or Ion-Exchange (IEX) can provide high-resolution purification of the final conjugate.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound conjugation.

ParameterRecommended RangeNotes
DBCO-NHS Ester to Protein Molar Ratio 5:1 to 30:1Optimal ratio should be determined empirically. Start with a 10- to 20-fold excess.[1][4][5][11]
DBCO to Azide Molar Ratio (Click Step) 1.5:1 to 4:1Can be inverted depending on which component is more precious.[1][4][5]
pH for NHS Ester Reaction 7.2 - 8.0Use amine-free buffers like PBS.[1][9][10]
Reaction Temperature 4°C to 37°CRoom temperature is common. 4°C can be used for overnight reactions to minimize hydrolysis.[1][10] 37°C can increase reaction speed.[10]
Reaction Time (NHS Ester Step) 30 - 60 minutesAt room temperature.[4][5][11]
Reaction Time (Click Step) 4 - 24 hoursLonger incubation can improve yield.[1][10]
DBCO Absorbance Maximum ~309 nmFor determining the degree of labeling.[10][15]

Experimental Protocols

Protocol 1: Activation of a Primary Amine-Containing Molecule with DBCO-PEG3-NHS Ester

This protocol describes a general method for labeling a protein with a DBCO-PEG3-NHS ester.

  • Reagent Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-5 mg/mL.[9]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG3-NHS ester in anhydrous DMSO.[5][9]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the DBCO-PEG3-NHS ester stock solution to the protein solution.[4][5]

    • Incubate the reaction at room temperature for 30-60 minutes.[4][5][11]

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[9]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[9]

  • Purification:

    • Remove the unreacted DBCO-PEG3-NHS ester and quenching agent using a desalting spin column, dialysis, or size-exclusion chromatography.[9][12]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Click Reaction

This protocol describes the conjugation of the DBCO-activated molecule with an azide-containing molecule.

  • Reaction Setup:

    • Combine the purified DBCO-activated molecule with the azide-containing molecule in a suitable buffer (e.g., PBS).

    • Use a 1.5 to 4-fold molar excess of one component over the other.[1][4][5]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[1][4][10] For potentially slow reactions, incubation can be extended up to 24 hours.[1]

  • Purification of Final Conjugate:

    • Purify the final conjugate using an appropriate method such as HPLC, SEC, or TFF to remove any unreacted material.[9][12]

  • Analysis:

    • Analyze the purity and confirm the identity of the final conjugate using techniques like SDS-PAGE and mass spectrometry.[4]

Visualization

Troubleshooting Workflow for Low Conjugation Yield

The following diagram outlines a logical workflow for troubleshooting low yield in this compound conjugation reactions.

TroubleshootingWorkflow start Start: Low Conjugation Yield d1 Check Reagent Integrity start->d1 end_success Success: Optimized Yield end_fail Consult Technical Support d2 Review Reaction Conditions d1->d2 Yes a1_1 Use fresh DBCO-PEG3-NHS ester Equilibrate to RT before opening d1->a1_1 No d3 Analyze Purification & Target Molecule d2->d3 Yes a2_1 Verify amine-free buffer (pH 7.2-8.0) for NHS ester reaction d2->a2_1 No d4 Yield Improved? d3->d4 Yes a3_1 Assess purification method for product loss (e.g., aggregation) d3->a3_1 No d4->end_success Yes d4->end_fail No a1_2 Prepare fresh stock solutions in anhydrous solvent (DMSO/DMF) a1_1->a1_2 a1_2->d2 a2_2 Optimize molar ratios (DBCO:Amine & DBCO:Azide) a2_1->a2_2 a2_3 Increase reaction time or temperature (e.g., 24h or 37°C for click) a2_2->a2_3 a2_3->d3 a3_2 Confirm target molecule concentration and azide/amine presence a3_1->a3_2 a3_2->d4

A step-by-step guide to diagnosing and resolving low yield issues in DBCO conjugation.

References

Technical Support Center: Troubleshooting Non-Specific Binding with DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing non-specific binding (NSB) when using dibenzocyclooctyne (DBCO) linkers in bioconjugation experiments, a key step in copper-free click chemistry.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with DBCO linkers?

Non-specific binding (NSB) involving DBCO linkers is often a result of multiple factors. The primary causes include:

  • Hydrophobic Interactions : The dibenzocyclooctyne (DBCO) group itself is hydrophobic.[4] This inherent hydrophobicity can lead to non-specific interactions with hydrophobic patches on proteins, cell membranes, or other surfaces, especially if the linker is used in excess.[4][5]

  • Ionic Interactions : Unwanted electrostatic binding can occur due to the inherent charge of the biomolecules involved or the presence of charged impurities.[4] For instance, increasing the salt concentration (e.g., NaCl up to 500 mM) in wash buffers can help disrupt these ionic interactions.[6][7]

  • Linker Aggregation : At high concentrations or in suboptimal buffer conditions, DBCO linkers or the resulting conjugates can form aggregates.[4][8] These aggregates can lead to precipitation and non-specific sticking to various surfaces.

  • Insufficient Blocking : In surface-based assays like ELISA or Western blots, exposed surfaces that have not been adequately blocked provide sites for molecules to adhere non-specifically.[4]

  • Reactivity with Thiols : Although highly specific for azides, DBCO reagents have been reported to exhibit some off-target reactivity with free cysteine residues on proteins.[9][10]

Q2: How does a PEG spacer affect non-specific binding?

Polyethylene glycol (PEG) spacers, such as in DBCO-PEG4-NHS esters, play a dual role. The primary function of the hydrophilic PEG chain is to increase the overall water solubility of the molecule, which generally helps to reduce NSB by forming a hydration shell that can repel other proteins.[1][8] However, the ethylene (B1197577) glycol units themselves can sometimes interact non-specifically with proteins or cell surfaces.[4] The key is to strike a balance; a short PEG chain is typically effective at improving solubility without introducing significant non-specific interactions.[4]

Q3: Can my protein of interest be the source of the problem?

Yes. The intrinsic properties of your protein can significantly influence non-specific binding. Proteins with large hydrophobic patches are more prone to interacting with the hydrophobic DBCO moiety.[11] Furthermore, using a high concentration of your protein (above 5 mg/mL) can increase the risk of aggregation, which contributes to background signal.[8] If aggregation is observed, consider reducing the protein concentration.[8]

Q4: My DBCO-conjugated molecule shows a high background signal. What are the first steps to troubleshoot this?

When encountering high background signals in fluorescence microscopy, flow cytometry, or plate-based assays, consider the following initial troubleshooting steps:

  • Optimize Washing Steps : Increase the number of wash steps (from 3 to 5) and the volume of wash buffer.[6]

  • Add Detergent : Incorporate a non-ionic detergent, such as 0.05-0.1% Tween-20 or Triton X-100, into your wash buffers to disrupt hydrophobic interactions.[4][6]

  • Improve Blocking : Increase the concentration (e.g., 1-5% BSA) and/or duration of your blocking step.[4]

  • Filter Your Conjugate : Before use, filter the conjugate solution through a 0.22 µm spin filter to remove any potential aggregates.[4]

Visual Guide 1: Root Causes of DBCO Non-Specific Binding

NSB Non-Specific Binding (NSB) Hydrophobic Hydrophobic Interactions Hydrophobic->NSB DBCO Moiety Protein Patches Ionic Ionic Interactions Ionic->NSB Biomolecule Charge Impurities Aggregation Linker/Conjugate Aggregation Aggregation->NSB High Concentration Poor Buffer Blocking Insufficient Blocking Blocking->NSB Exposed Surfaces in Assays Thiol Off-Target Thiol Reaction Thiol->NSB Cysteine Residues

Caption: Key factors contributing to non-specific binding (NSB) with DBCO linkers.

Quantitative Data Summary

Optimizing your experimental conditions can be guided by quantitative data. The choice of blocking agent, in particular, can significantly impact background signal.

Blocking AgentTypical ConcentrationIncubation ConditionsBackground Reduction PerformanceReference(s)
Bovine Serum Albumin (BSA)1-5% (w/v)1-2 hours at RT or O/N at 4°CHigh[4][12]
Non-fat Dry Milk3-5% (w/v)1-2 hours at RTHigh[12]
Normal Goat Serum (NGS)1-10% (v/v)1 hour at RTVery High[13]
Casein0.5-1% (w/v)1 hour at RTVery High (especially species <10 kD)[14]
Tween-200.05-0.2% (v/v)Included in wash buffersModerate (disrupts hydrophobic interactions)[6][12]

Experimental Protocols

Protocol 1: General DBCO-NHS Ester Conjugation to a Protein

This protocol provides a starting point for conjugating a DBCO-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.

  • Reagent Preparation :

    • Protein Solution : Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[8][15] Ensure the buffer is also free of sodium azide, which will compete with the intended reaction.[9][16]

    • DBCO-NHS Ester Solution : Immediately before use, dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.[15][16] DBCO-NHS esters are moisture-sensitive.[16]

  • Conjugation Reaction :

    • Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[4][17] The final concentration of the organic solvent should ideally be kept below 15% to avoid protein denaturation.[15][16]

    • Incubate the reaction for 1 hour at room temperature or 4-12 hours at 4°C with gentle mixing.[8][15]

  • Quenching Reaction :

    • Add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester.[16][17]

    • Incubate for 15-30 minutes at room temperature.[8][17]

  • Purification :

    • Remove excess, unreacted DBCO reagent and quenching buffer using a suitable method such as size-exclusion chromatography (SEC), spin desalting columns, or dialysis against the desired storage buffer.[5][8][15]

  • Characterization (Optional) :

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the DBCO group (around 309 nm).[8][15][18]

Visual Guide 2: General DBCO-Azide Conjugation Workflow

arrow arrow start Start prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) start->prep_protein conjugate Combine & Incubate (1 hr @ RT or 4-12 hr @ 4°C) prep_protein->conjugate prep_dbco Prepare DBCO-NHS Ester in DMSO (Fresh) prep_dbco->conjugate quench Quench Reaction (e.g., Tris Buffer) conjugate->quench purify Purify Conjugate (SEC, Dialysis, or Spin Column) quench->purify characterize Characterize (Optional) (UV-Vis for DOL) purify->characterize end End characterize->end

Caption: A typical experimental workflow for protein conjugation using a DBCO-NHS ester.

Protocol 2: Optimizing Blocking Steps to Reduce Non-Specific Binding

This protocol provides a framework for testing different blocking agents to minimize background signal in a surface-based assay (e.g., ELISA).

  • Preparation :

    • Prepare several potential blocking buffers to be tested (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% Non-fat dry milk in TBS, and a commercial blocking buffer).[4]

  • Surface Coating :

    • Coat your surface (e.g., microplate wells) with your target molecule (antigen, antibody, etc.) according to your standard procedure.

    • Include negative control wells that will not be coated with the target molecule.[4]

  • Washing :

    • Wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[4]

  • Blocking :

    • Add the different blocking buffers to respective wells (both target-coated and negative control wells).

    • Incubate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Detection & Analysis :

    • Proceed with your standard assay protocol (e.g., adding your DBCO-conjugated detection molecule).

    • Develop the signal and measure the output. The optimal blocking buffer is the one that provides the highest signal-to-noise ratio (signal in positive wells / signal in negative control wells).[4]

Visual Guide 3: Troubleshooting Workflow for High Background

start High Background Signal Observed check_wash Increase Wash Steps? Add 0.1% Tween-20? start->check_wash check_block Optimize Blocking? (Increase Conc./Time) check_wash->check_block No resolved Problem Resolved check_wash->resolved Yes check_aggregate Filter Conjugate? (0.22 µm spin filter) check_block->check_aggregate No check_block->resolved Yes check_buffer Modify Buffer? (Additives, Salt Conc.) check_aggregate->check_buffer No check_aggregate->resolved Yes check_buffer->resolved Yes dummy check_buffer->dummy No dummy->start Re-evaluate Experiment

Caption: A decision-making flowchart for troubleshooting high background signals.

References

Technical Support Center: DBCO-PEG3-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG3-Acid and related copper-free click chemistry applications. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the conjugation of this compound to azide-containing molecules.

Question IDQuestionAnswer
DBCO-001 What is the optimal reaction buffer for the DBCO-azide reaction? For the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction, standard aqueous buffers are recommended. Phosphate-buffered saline (PBS) at a pH of approximately 7.4 is a common choice.[1][2] Other suitable buffers include HEPES, carbonate/bicarbonate, and borate (B1201080) buffers, also within a pH range of 7-9.[2][3] It is crucial to avoid buffers containing sodium azide, as it will react with the DBCO group.[1][2][3]
DBCO-002 What is the optimal pH for the DBCO-azide reaction? The optimal pH for the DBCO-azide click chemistry reaction is in the neutral to slightly basic range, typically between pH 7.0 and 9.0.[2][3] For conjugations involving primary amines (e.g., labeling an antibody with a DBCO-NHS ester prior to the click reaction), a pH range of 7-9 is also recommended.[3]
DBCO-003 Can I use organic solvents in my reaction? Yes, the DBCO-azide reaction is compatible with the presence of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are frequently used to dissolve DBCO reagents before adding them to the aqueous reaction buffer.[1][3][4] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 20% to maintain the solubility and stability of biomolecules like proteins.[1][5]
DBCO-004 My conjugation efficiency is low. What are some possible causes and solutions? Low conjugation efficiency can be due to several factors. Here are some common causes and troubleshooting steps: - Suboptimal Reaction Conditions: Ensure the pH is within the 7.0-9.0 range.[2][3] You can also try increasing the incubation time or temperature (reactions can be run from 4°C to 37°C).[2] - Incorrect Molar Ratio: An insufficient molar excess of one reactant over the other can lead to incomplete conjugation. A 1.5 to 10-fold molar excess of the azide-containing molecule to the DBCO-labeled molecule (or vice versa) is often recommended to drive the reaction to completion.[2][6] - Reagent Instability: DBCO reagents can degrade over time, especially if not stored properly or if exposed to moisture (in the case of NHS esters).[3][5] Always use freshly prepared solutions of your reagents. - Presence of Interfering Substances: Buffers containing azides will compete with your azide-tagged molecule for the DBCO group.[1][2][3] Ensure your buffers are free of such contaminants.
DBCO-005 How long should I incubate my reaction? Reaction times can vary depending on the specific reactants and their concentrations. Typical incubation times range from 2 to 12 hours at room temperature.[1][2] For more challenging conjugations or when using lower concentrations, the reaction can be incubated overnight (12-24 hours) at 4°C.[4][5] Reaction progress can be monitored by techniques such as UV-Vis spectroscopy, looking for a decrease in the DBCO absorbance around 310 nm.[1][6]

Experimental Protocols

This section provides a general two-step protocol for the use of this compound in bioconjugation. The first step involves the activation of a primary amine-containing molecule with the carboxylic acid of this compound, followed by the copper-free click chemistry reaction with an azide-containing molecule.

Part 1: Activation of a Primary Amine with this compound

This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a biomolecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Molecule with a primary amine (e.g., antibody, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Prepare the Amine-Containing Molecule: If your molecule is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column.[6] Adjust the concentration to 1-10 mg/mL.[6]

  • Activate this compound:

    • Dissolve this compound in anhydrous DMSO or DMF.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 1.5 to 2-fold molar excess of EDC and NHS over this compound is recommended.

    • Add the EDC/NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the active NHS ester.[6]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to your amine-containing molecule in the Coupling Buffer. The reaction with primary amines is most efficient at a pH of 7-8.[6]

    • The final concentration of DMSO or DMF in the reaction mixture should be kept below 20%.[1]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS (pH 7.4).

Part 2: Copper-Free Click Chemistry Reaction

This protocol outlines the reaction between the DBCO-activated molecule and an azide-containing molecule.

Materials:

  • DBCO-activated molecule (from Part 1)

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4 (or other azide-free buffer)

Procedure:

  • Prepare the Reactants:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

  • Set up the Click Reaction:

    • Combine the DBCO-activated molecule and the azide-containing molecule in the Reaction Buffer. A 1.5 to 10-fold molar excess of the azide-containing molecule is recommended to ensure complete conjugation.[6]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[1][2][5]

  • Validation and Purification (Optional):

    • The final conjugate can be validated using techniques like SDS-PAGE, which should show a higher molecular weight band for the conjugated product compared to the starting materials.[1]

    • If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.

DBCO_PEG3_Acid_Workflow cluster_activation Step 1: Activation cluster_click Step 2: Click Reaction DBCO_Acid This compound Activated_DBCO Activated DBCO-NHS Ester DBCO_Acid->Activated_DBCO Activation (pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_DBCO DBCO_Biomolecule DBCO-labeled Biomolecule Activated_DBCO->DBCO_Biomolecule Conjugation (pH 7.2-7.5) Biomolecule_A Amine-containing Molecule (e.g., Antibody) Biomolecule_A->DBCO_Biomolecule Final_Conjugate Final Conjugate DBCO_Biomolecule->Final_Conjugate SPAAC Reaction (pH 7.0-9.0) Biomolecule_B Azide-containing Molecule Biomolecule_B->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

References

Technical Support Center: Purification of DBCO-Conjugated Antibodies and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of DBCO-conjugated antibodies and proteins.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your DBCO-conjugated antibody or protein.

Problem 1: Low Recovery of the Conjugated Antibody/Protein

  • Question: We are experiencing significant loss of our DBCO-conjugated antibody during purification. What are the possible causes and how can we improve the recovery?

  • Answer: Low recovery of your conjugated antibody can be attributed to several factors, primarily aggregation, non-specific binding, and precipitation.[1] The hydrophobicity of the DBCO molecule can promote antibody aggregation, leading to its loss during purification.[1]

    Possible Causes & Solutions:

    Possible CauseRecommended Solution
    Aggregation The hydrophobicity of the DBCO moiety can induce aggregation.[1] To mitigate this, consider using PEGylated DBCO reagents, which incorporate a hydrophilic polyethylene (B3416737) glycol (PEG) linker to reduce aggregation.[1] Optimizing the molar ratio of the DBCO-NHS ester during conjugation to a lower excess can also minimize hydrophobicity-induced aggregation.[1]
    Non-specific Binding The conjugated antibody may be binding to the purification column matrix or membrane.[1] It is advisable to screen different size-exclusion chromatography (SEC) resins or tangential flow filtration (TFF) membranes to find one with minimal non-specific binding.[1]
    Precipitation High concentrations of the antibody or the DBCO reagent can lead to precipitation.[1] Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the DBCO reagent is kept low, ideally below 20%.[2]
    Inefficient Purification Method The selected purification method may not be optimal for your specific conjugate.[1] Depending on the scale and nature of your conjugate, methods like dialysis can offer high recovery rates (e.g., 94.6%) for removing small molecules.[1]

Problem 2: Presence of Unconjugated DBCO Reagent in the Final Product

  • Question: After purification, we still detect free, unreacted DBCO reagent in our antibody sample. How can we improve its removal?

  • Answer: The persistence of unconjugated DBCO reagent is a common issue and can be due to an inefficient purification method or suboptimal buffer conditions.

    Possible Causes & Solutions:

    Possible CauseRecommended Solution
    Inefficient Removal by Purification Method The chosen method may not be effective at separating the small molecule DBCO reagent from the much larger antibody conjugate. Size-exclusion chromatography (SEC) is highly effective for removing small molecules.[1] For smaller scale preparations, dialysis is a simple and effective method for this purpose.[1] Spin desalting columns are also useful for rapid removal of unreacted DBCO-NHS ester.
    Incorrect Column Choice (for SEC) The pore size of the SEC column may not be appropriate for separating the small DBCO molecules from the antibody. Ensure the column's fractionation range is suitable for your antibody's molecular weight.
    Suboptimal Buffer Conditions The pH and ionic strength of the purification buffer can influence the separation. Ensure the buffer conditions are optimized for the stability and solubility of your antibody conjugate.

Problem 3: High Levels of Antibody Aggregation

  • Question: Our purified DBCO-conjugated antibody shows a high degree of aggregation. What is causing this and how can we prevent it?

  • Answer: Aggregation is a frequent challenge, largely due to the hydrophobic nature of the DBCO group.

    Possible Causes & Solutions:

    Possible CauseRecommended Solution
    Hydrophobicity of DBCO The inherent hydrophobicity of DBCO can lead to aggregation, especially with a high degree of labeling.[1]
    Suboptimal Buffer Conditions The pH, ionic strength, or presence of certain excipients in the buffer can affect antibody stability.
    Physical Stress Vigorous mixing or multiple freeze-thaw cycles can induce aggregation.

    Troubleshooting & Optimization:

    • Use Hydrophilic Linkers: Employ DBCO reagents that contain hydrophilic linkers, such as PEG, to increase the overall hydrophilicity of the conjugate.[1]

    • Optimize Degree of Labeling (DOL): A lower molar excess of the DBCO reagent during conjugation can reduce the number of hydrophobic DBCO molecules per antibody, thereby decreasing the propensity for aggregation.[1]

    • Screen Buffer Formulations: Test different buffer conditions (pH, excipients) to identify a formulation that minimizes aggregation.

    • Gentle Handling: Avoid vigorous vortexing and minimize the number of freeze-thaw cycles.

Below is a troubleshooting workflow to address common purification issues.

Caption: Troubleshooting workflow for DBCO-conjugate purification.

Frequently Asked Questions (FAQs)

Q1: How can I determine the number of DBCO molecules conjugated to my antibody (degree of labeling)?

The degree of labeling (DOL), or the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.[3] The DBCO group has a characteristic absorbance at approximately 309 nm.[1] By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for DBCO), the DOL can be calculated.[3] Mass spectrometry (MALDI-TOF or ESI-MS) can also provide a more precise determination of the molecular weight and the distribution of different labeled species.[3]

Q2: What is the recommended molar excess of DBCO-NHS ester to use for conjugation?

A molar excess of 5 to 10 moles of DBCO per mole of antibody often yields a high conjugation efficiency without causing excessive precipitation.[1] However, the optimal ratio can vary depending on the specific antibody and the desired DOL, with some protocols suggesting a 20 to 30-fold molar excess.[1][2] It is recommended to perform a titration experiment to determine the optimal molar excess for your specific application.

Q3: Which purification method is best for my DBCO-conjugated antibody?

The choice of purification method depends on factors such as the scale of your experiment, the nature of your antibody, and the impurities to be removed.

  • Size-Exclusion Chromatography (SEC): Excellent for removing aggregates and unreacted small molecules.[1] It is a standard technique for analyzing monoclonal antibodies.[1]

  • Tangential Flow Filtration (TFF): Highly efficient for buffer exchange and removing small molecule impurities, and it is scalable for larger production volumes.[1]

  • Dialysis: A simple and effective method for removing small molecules, particularly for smaller-scale preparations, and can offer high antibody recovery.[1]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. Since DBCO conjugation increases the hydrophobicity of an antibody, HIC can be used to separate conjugates with different DOLs.

  • Ion-Exchange Chromatography (IEX): Separates proteins based on their net surface charge. This can be useful for purifying the antibody conjugate from other charged impurities.

Q4: Can I store my DBCO-functionalized antibody?

DBCO-functionalized antibodies can be stored at -20°C for up to a month. However, the reactivity of the DBCO group can decrease over time due to oxidation and reaction with water. For long-term stability, it is best to use the DBCO-labeled antibody for the subsequent click reaction as soon as possible.[1][2]

Q5: What are some critical pre-conjugation considerations?

  • Buffer Composition: Avoid buffers containing sodium azide, as it will react with the DBCO group.[1] Other common additives like glycerol (B35011) and salts generally do not interfere with the conjugation efficiency.[1]

  • Removal of Additives: For commercially available antibodies, it is important to remove additives such as BSA and gelatin before conjugation.[2]

  • Antibody Concentration: Ensure the antibody is at an appropriate concentration, typically 1-5 mg/mL, in a suitable buffer for the conjugation reaction.[1][4]

Data Presentation

Table 1: Comparison of Common Purification Methods for DBCO-Conjugated Antibodies

Purification MethodPrimary ApplicationAdvantagesDisadvantagesTypical Recovery
Size-Exclusion Chromatography (SEC) Removal of aggregates and unreacted small molecules.High resolution, well-established method.Can be time-consuming, potential for sample dilution.>85%
Dialysis Removal of small molecules (e.g., unreacted DBCO).Simple, cost-effective, high antibody recovery.Slow process, not easily scalable.~95%[5]
Tangential Flow Filtration (TFF) Buffer exchange, removal of small molecules.Highly efficient, scalable.Requires specialized equipment, potential for membrane fouling.>90%
Hydrophobic Interaction Chromatography (HIC) Separation of species with different DOLs.Can resolve different conjugate species, non-denaturing conditions.Requires optimization of salt concentrations, can have lower yield.[6]80-95%
Ion-Exchange Chromatography (IEX) Removal of charged impurities.High capacity, can be highly selective.Elution conditions might affect conjugate stability.>90%

Experimental Protocols

General Experimental Workflow

The overall process of creating and purifying DBCO-conjugated antibodies involves two main stages: the conjugation reaction followed by purification.

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification antibody_prep Antibody Preparation (Buffer Exchange, Purity Check) reaction Conjugation Reaction (Antibody + DBCO-NHS) antibody_prep->reaction dbco_prep DBCO-NHS Ester Preparation (in DMSO) dbco_prep->reaction quench Quenching (Optional, e.g., with Tris) reaction->quench purification_method Purification (e.g., SEC, Dialysis, HIC, IEX) quench->purification_method analysis Analysis (Purity, DOL, Aggregation) purification_method->analysis end Purified DBCO-Conjugate analysis->end start Start start->antibody_prep

Caption: General workflow for DBCO-conjugation and purification.

Protocol 1: Purification of DBCO-Conjugated Antibody using Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing unreacted DBCO-NHS ester, quenching agents, and aggregates from the conjugation reaction mixture.

Materials:

  • Quenched DBCO conjugation reaction mixture

  • SEC column (e.g., prepacked desalting column or a chromatography column packed with an appropriate resin)

  • Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Chromatography system (if applicable)

  • Fraction collector

  • UV-Vis spectrophotometer

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the equilibration buffer at the desired flow rate.[1]

  • Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column. The sample volume should not exceed the recommended loading volume for the column.

  • Elution: Elute the sample with the equilibration buffer.[1] The DBCO-conjugated antibody, being larger, will elute in the void volume or early fractions, while the smaller, unreacted DBCO-NHS ester and quenching agent will be retained longer and elute later.[1]

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Monitor the protein concentration in the collected fractions by measuring the absorbance at 280 nm. Pool the fractions containing the purified DBCO-conjugated antibody.

  • Purity and DOL Assessment: Analyze the purity of the pooled conjugate by SDS-PAGE and assess the degree of labeling (DOL) by UV-Vis spectrophotometry.

Protocol 2: Purification of DBCO-Conjugated Antibody using Dialysis

This protocol is effective for removing small molecule impurities like unreacted DBCO reagent and salts.

Materials:

  • DBCO-conjugated antibody solution

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.

  • Dialysis Buffer (e.g., PBS, pH 7.4), at least 100 times the volume of the sample.

  • Large beaker or container

  • Magnetic stir plate and stir bar

  • Cold room or refrigerator (4°C)

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and hydrate (B1144303) according to the manufacturer's instructions.

  • Load Sample: Carefully load the DBCO-conjugated antibody solution into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Seal Tubing/Cassette: Securely close both ends of the dialysis tubing with clips or by tying knots. For cassettes, ensure they are properly sealed.

  • Dialysis: Submerge the sealed tubing/cassette in a large volume of cold (4°C) dialysis buffer.[7] Place the beaker on a magnetic stir plate and stir gently.

  • Buffer Changes: Allow dialysis to proceed for at least 4-6 hours. For efficient removal of impurities, perform at least three buffer changes. For example, after the initial 4-6 hours, replace the buffer with fresh, cold buffer and continue dialysis for another 4-6 hours or overnight.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer. Gently remove the purified antibody solution from the tubing/cassette into a clean tube.

  • Concentration and Analysis: If necessary, concentrate the purified antibody using a centrifugal concentrator. Determine the final protein concentration and assess the purity and DOL.

References

Technical Support Center: Enhancing Copper-Free Click Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the efficiency of copper-free click reactions, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during copper-free click reactions in a question-and-answer format.

Q1: My SPAAC reaction is slow or has a low yield. What are the primary causes?

A1: Slow or low-yielding SPAAC reactions can be attributed to several factors:

  • Suboptimal Reagent Choice: The intrinsic reactivity of the cyclooctyne (B158145) is a critical factor. Less strained cyclooctynes react more slowly.

  • Steric Hindrance: Bulky functional groups near the azide (B81097) or alkyne can physically obstruct the reaction, slowing it down or preventing it altogether.[1][2]

  • Poor Solubility: If one or both of your reactants have low solubility in the chosen solvent, it can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]

  • Reagent Degradation: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage, leading to degradation.[1] Some cyclooctynes can also oligomerize, especially in the presence of trace metals.

  • Incorrect Stoichiometry: An inappropriate ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly influence reaction kinetics.[1]

Q2: How can I increase the rate of my SPAAC reaction?

A2: To accelerate your SPAAC reaction, consider the following strategies:

  • Choose a More Reactive Cyclooctyne: Cyclooctynes with higher ring strain, such as Dibenzocyclooctyne (DBCO) derivatives, generally exhibit faster reaction kinetics compared to less strained options like Bicyclo[6.1.0]nonyne (BCN).[3]

  • Increase Reactant Concentration: Based on the law of mass action, increasing the concentration of the azide and cyclooctyne will lead to a faster reaction.[4]

  • Optimize Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) can enhance the reaction rate, provided your molecules are stable at higher temperatures.[5][6]

  • Select an Optimal Buffer: The choice of buffer can impact reaction rates. For some systems, HEPES buffer has been shown to yield faster reactions compared to PBS at the same pH.[7]

  • Use a PEG Linker: Incorporating a polyethylene (B3416737) glycol (PEG) spacer between the cyclooctyne and your molecule of interest can reduce steric hindrance and improve accessibility, thereby increasing the reaction rate.[4]

Q3: I am observing unexpected side products in my reaction. What could be the cause?

A3: The appearance of side products in SPAAC reactions, while less common than in other ligation chemistries, can occur due to:

  • Cyclooctyne Instability: Highly reactive cyclooctynes can sometimes self-react or trimerize, especially during storage or under certain experimental conditions.[1]

  • Reaction with Other Functional Groups: While SPAAC is highly bioorthogonal, some cyclooctynes, like DBCO, have been reported to react with cysteine residues in proteins.[4]

  • Presence of Contaminants: The presence of inorganic azides, such as sodium azide used as a preservative, can compete with your azide-labeled molecule and quench the cyclooctyne.[4]

Q4: How does steric hindrance affect my reaction, and how can I mitigate it?

A4: Steric hindrance occurs when bulky molecular groups near the reacting azide and alkyne moieties physically impede their ability to approach each other and achieve the necessary orientation for the reaction to occur.[2][8] This increases the activation energy and slows down the reaction rate.

To mitigate steric hindrance:

  • Introduce a Spacer: As mentioned, using a linker (e.g., PEG) can distance the reactive groups from bulky parent molecules.[4]

  • Redesign Reactants: If possible, modify your molecules to reduce the bulkiness around the reactive sites.

  • Choose a Smaller Cyclooctyne: Cyclooctynes with a smaller profile, like BCN, may be less susceptible to steric hindrance compared to bulkier ones like DBCO.[3]

Data Presentation: Comparison of Cyclooctyne Reactivity

The choice of cyclooctyne is a critical determinant of the SPAAC reaction rate. The following table summarizes the second-order rate constants (k₂) for the reaction of various common cyclooctynes with benzyl (B1604629) azide, a standard reference azide. A higher k₂ value indicates a faster reaction.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[3]
DIBO Benzyl Azide~0.3 - 0.7[3]
DIBAC Benzyl Azide~0.31[9]
BCN Benzyl Azide~0.06 - 0.14[3][9]
DIFO Benzyl Azide~0.076[9]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

Protocol 1: General Procedure for a Trial SPAAC Reaction

This protocol provides a starting point for conjugating an azide-modified molecule to a cyclooctyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.

    • Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration for each reactant should typically be in the range of 50-500 µM.

    • If solubility is an issue, a co-solvent like DMSO can be added. Keep the final percentage of the organic solvent as low as possible, especially for reactions involving proteins.[1]

    • Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and azide pair.

    • Protect the reaction from light if any of the molecules are light-sensitive.[1]

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.

    • Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.

Protocol 2: Troubleshooting Low Yield with a Control Reaction

This protocol helps to determine if a low-yield issue stems from the specific biomolecules or the general reaction conditions.

  • Small Molecule Control:

    • Perform a small-scale control reaction using simple, commercially available small molecules such as benzyl azide and a DBCO-amine.[1]

    • Follow the general SPAAC protocol (Protocol 1) with these control reagents.

  • Analysis:

    • Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.[1]

  • Interpretation:

    • Successful Control Reaction: If the control reaction proceeds with high efficiency, the problem likely lies with your specific biomolecules. This could be due to steric hindrance, insolubility, or degradation of your azide or cyclooctyne-modified biomolecule.[1]

    • Failed Control Reaction: If the control reaction also fails, the issue is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.[1]

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and understanding copper-free click reactions.

Troubleshooting_Workflow Start Low Reaction Yield Check_Reagents Check Reagent Integrity (Purity, Storage, Age) Start->Check_Reagents Control_Rxn Perform Small Molecule Control Reaction Check_Reagents->Control_Rxn Control_Success Control Successful? Control_Rxn->Control_Success Biomolecule_Issue Issue with Biomolecules: - Steric Hindrance - Insolubility - Degradation Control_Success->Biomolecule_Issue Yes Condition_Issue Issue with Conditions: - Buffer/pH - Solvent - Temperature Control_Success->Condition_Issue No Optimize_Conditions Optimize Reaction Conditions Biomolecule_Issue->Optimize_Conditions Stoichiometry Check Stoichiometry Optimize_Conditions->Stoichiometry Condition_Issue->Optimize_Conditions Increase_Conc Increase Reactant Concentration Stoichiometry->Increase_Conc Change_Cyclooctyne Consider More Reactive Cyclooctyne Increase_Conc->Change_Cyclooctyne End_Success Reaction Optimized Change_Cyclooctyne->End_Success

Caption: A decision tree for troubleshooting low yields in SPAAC reactions.

Steric_Hindrance cluster_0 No Steric Hindrance cluster_1 With Steric Hindrance Azide1 Azide Cyclooctyne1 Cyclooctyne Azide1->Cyclooctyne1   Easy Approach    Bulky_Azide Bulky Azide Bulky_Cyclooctyne Bulky Cyclooctyne Bulky_Azide->Bulky_Cyclooctyne Hindered Approach

Caption: Illustration of steric hindrance impeding the approach of reactants.

Experimental_Workflow Prep Reagent Preparation (Azide & Cyclooctyne) Setup Reaction Setup (Buffer, Stoichiometry, Co-solvent) Prep->Setup Incubate Incubation (Temperature & Time) Setup->Incubate Monitor Reaction Monitoring (LC-MS, HPLC, SDS-PAGE) Incubate->Monitor Purify Product Purification (Chromatography, Dialysis) Monitor->Purify Analyze Final Product Analysis Purify->Analyze

Caption: General experimental workflow for a SPAAC reaction.

References

DBCO-PEG3-Acid stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG3-Acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in aqueous solutions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For long-term storage, this compound should be kept as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] These stock solutions are best stored at -20°C and it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[1]

Q2: How stable is the DBCO group in aqueous buffers?

A2: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[1] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C.[2] Stability is optimal at a neutral to slightly basic pH.[1]

Q3: What conditions can lead to the degradation of this compound?

A3: Strong acidic conditions (pH < 5) should be avoided as they can cause an inactivating rearrangement of the DBCO ring.[1][3][4] Additionally, the presence of oxidizing agents can lead to the degradation of the DBCO group. The PEG linker and the carboxylic acid group are generally stable under typical bioconjugation conditions.[1]

Q4: Can I freeze and thaw my stock solution of this compound in DMSO?

A4: It is advisable to avoid repeated freeze-thaw cycles of stock solutions in DMSO.[1] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can contribute to the hydrolysis of the reagent over time. For optimal results, it is recommended to aliquot the stock solution into single-use volumes.[1]

Q5: Are there any buffer components that should be avoided when working with this compound?

A5: Yes, buffers containing azides should be avoided as they will react with the DBCO group.[2] It is also important to avoid buffers with primary amines (e.g., Tris, glycine) if you are activating the carboxylic acid group of this compound with NHS esters for conjugation to amines.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound in aqueous solutions.

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Degradation of this compound Prepare fresh aqueous solutions of this compound for each experiment. Avoid prolonged storage in aqueous buffers. Confirm the integrity of your stock solution using the HPLC stability assessment protocol below.
Incorrect buffer pH Ensure the pH of your reaction buffer is within the optimal range of 6-9 for DBCO stability and conjugation.[1]
Presence of interfering substances Ensure your buffers are free from azides, which will compete for reaction with the DBCO group.[2]
Inconsistent experimental results Instability of stock solutions Aliquot stock solutions in anhydrous DMSO into single-use vials to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[1]
Variability in incubation time/temperature Standardize incubation times and temperatures for your aqueous working solutions to minimize variability in degradation.
Appearance of unexpected peaks in HPLC analysis Degradation products Degradation of the DBCO ring under acidic conditions or oxidation can lead to new chemical species.[1] Analyze your sample using LC-MS to identify the mass of the unexpected peaks and compare them to potential degradation products.

Quantitative Data on Stability

Table 1: Estimated Stability of DBCO Moiety in Aqueous Solutions

pH Temperature (°C) Incubation Time Estimated % Intact Reagent *Notes
5.02524 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.[1]
7.4 (PBS)448 hours>95%Optimal condition for short-term storage of working solutions.[1]
7.4 (PBS)2524 hours90 - 95%Good stability at room temperature for typical reaction times.[1]
7.4 (PBS)3724 hours80 - 85%Increased temperature accelerates degradation.[1]
8.52524 hours90 - 95%Generally stable.

*Data is based on the stability of DBCO-NHCO-PEG4-acid and should be considered an estimation for this compound.[1]

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound by HPLC

This protocol allows for the monitoring of this compound degradation in an aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance at ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately inject 20 µL of the working solution onto the RP-HPLC.

  • Incubation: Incubate the remaining working solution at the desired temperature.

  • Subsequent Timepoints: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), inject 20 µL of the incubated solution onto the RP-HPLC.

  • HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from potential degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

    • Integrate the area of this peak for each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage of remaining intact reagent versus time to determine the degradation kinetics.

Visualizations

Potential Degradation Pathway of this compound DBCO_PEG3_Acid This compound Acid_Condition Strongly Acidic Conditions (pH < 5) Oxidizing_Agents Oxidizing Agents Rearranged_Product Rearranged Inactive Product DBCO_PEG3_Acid:e->Rearranged_Product:w Rearrangement Oxidized_Product Oxidized DBCO Product DBCO_PEG3_Acid:e->Oxidized_Product:w Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment A Prepare 10 mM Stock Solution in DMSO B Dilute to 100 µM in Aqueous Buffer A->B C Inject T=0 Sample into HPLC B->C D Incubate at Desired Temperature B->D F Analyze Peak Area of Intact Compound C->F E Inject Samples at Various Timepoints D->E E->F G Plot % Remaining vs. Time F->G

Caption: Workflow for assessing the aqueous stability of this compound.

Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_Reagent Is this compound Solution Freshly Prepared? Start->Check_Reagent Yes_Fresh Yes Check_Reagent->Yes_Fresh Yes No_Fresh No Check_Reagent->No_Fresh No Check_pH Is Buffer pH between 6 and 9? Yes_Fresh->Check_pH Prepare_Fresh Prepare Fresh Solution and Repeat Experiment No_Fresh->Prepare_Fresh Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Check_Azide Does Buffer Contain Sodium Azide? Yes_pH->Check_Azide Adjust_pH Adjust Buffer pH and Repeat No_pH->Adjust_pH Yes_Azide Yes Check_Azide->Yes_Azide Yes No_Azide No Check_Azide->No_Azide No Remove_Azide Use Azide-Free Buffer and Repeat Yes_Azide->Remove_Azide Further_Investigation Investigate Other Reaction Parameters (e.g., stoichiometry, temperature) No_Azide->Further_Investigation

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess dibenzocyclooctyne (DBCO) reagent following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess DBCO reagent after conjugation?

A: Removing unreacted DBCO reagent is essential for several reasons. Firstly, excess DBCO can interfere with downstream applications by occupying binding sites or reacting with other molecules. Secondly, the hydrophobic nature of the DBCO molecule can lead to the aggregation and precipitation of the conjugated protein, resulting in sample loss.[1] Lastly, accurate characterization of the conjugate, such as determining the degree of labeling (DOL), requires a purified sample free from unreacted reagents.[2]

Q2: What are the most common methods for removing unreacted DBCO?

A: The most common and effective methods leverage the size difference between the large biomolecule conjugate and the small DBCO reagent. These techniques include:

  • Size-Exclusion Chromatography (SEC) / Desalting: Widely used for its efficiency in separating molecules based on size.[1][2]

  • Dialysis: A simple method effective for removing small molecules from larger proteins, particularly for larger sample volumes.[3][4]

  • Ultrafiltration / Spin Columns: A rapid method for buffer exchange and removal of small molecules, suitable for smaller sample volumes.[3]

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution purification and is ideal when very high purity is required.[2][5]

Q3: How do I choose the best purification method for my experiment?

A: The choice of method depends on several factors, including the size of your biomolecule, the sample volume, the required purity, and available equipment. For routine antibody conjugations, SEC (often in the form of spin desalting columns) is a fast and effective choice.[3][6] Dialysis is suitable for larger volumes where speed is not a primary concern.[3] If you need to separate multi-conjugated species or achieve the highest possible purity, HPLC is the recommended method.[2] The workflow below can help guide your decision.

G start Crude Conjugation Mixture decision1 High Purity & Resolution Needed? start->decision1 hplc HPLC (SEC, RP, IEX) decision1->hplc Yes decision2 Sample Volume? decision1->decision2 No end_product Purified Conjugate hplc->end_product large_vol > 2 mL decision2->large_vol small_vol < 2 mL decision2->small_vol dialysis Dialysis large_vol->dialysis sec SEC / Desalting Column small_vol->sec ultrafiltration Ultrafiltration / Spin Column small_vol->ultrafiltration dialysis->end_product sec->end_product ultrafiltration->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Problem 1: Low recovery of my conjugated antibody.

Possible CausesSolutions & Optimization
Antibody Aggregation The hydrophobicity of DBCO can cause aggregation.[1] To mitigate this, consider using a lower molar excess of the DBCO reagent during conjugation or switch to a PEGylated DBCO reagent, which increases hydrophilicity.[1][7]
Non-specific Binding The conjugate may bind to the purification column or membrane.[1] Test different SEC resins or ultrafiltration membranes to find one with minimal non-specific binding. You can also adjust buffer conditions (pH, ionic strength) to optimize stability.[1]
Precipitation High concentrations of the antibody or DBCO reagent can lead to precipitation.[1] Ensure the antibody concentration is appropriate (e.g., 1-10 mg/mL) and that the final DMSO concentration from the DBCO stock solution is kept low (ideally below 20%).[2][8]
Inefficient Method The chosen purification method may not be suitable. For example, recovery from dialysis cassettes can be challenging for very small volumes (~50-100 µL).[9] In such cases, spin desalting columns are often a better alternative.

Problem 2: Residual unreacted DBCO remains in the sample after purification.

Possible CausesSolutions & Optimization
Ineffective Separation The chosen method may not adequately separate the small DBCO molecule from the large conjugate. This can occur if the pore size of an SEC column is incorrect or the molecular weight cut-off (MWCO) of a dialysis membrane is too large.[1]
Suboptimal Column Choice For SEC, ensure the column's fractionation range is appropriate for your biomolecule to effectively separate it from the small DBCO reagent.[10][11]
Insufficient Dialysis/Washes If using dialysis, ensure you are using a large volume of buffer and performing multiple buffer changes over an adequate time period (e.g., 3 changes over 18-24 hours) to allow the concentration gradient to effectively remove the small molecules.[4] For ultrafiltration, perform multiple washes with the buffer.
Need for Higher Resolution Standard desalting or dialysis may not be sufficient for complete removal. For applications requiring very high purity, switching to a high-resolution method like Reverse-Phase HPLC (RP-HPLC) is often effective at separating small hydrophobic molecules from the final product.[2][5]

Data Summary: Comparison of Purification Methods

MethodPrincipleTypical RecoveryPurity AchievedTime RequiredBest Suited For
SEC / Desalting Separation based on molecular size; large molecules elute first.[10]> 90%[3]Good5-15 minutesRapid buffer exchange and removal of small molecules for sample volumes < 2 mL.[3][6]
Dialysis Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.> 85%[3]Good12-24 hoursCost-effective purification for larger sample volumes (> 2 mL) where time is not critical.[3][4]
Ultrafiltration Centrifugal force is used to pass small molecules through a membrane while retaining larger ones.> 90%[3]Good15-30 minutesRapid concentration and purification for small to medium volumes.[3]
HPLC (e.g., RP-HPLC) High-resolution separation based on physicochemical properties (e.g., hydrophobicity).[2]VariableVery High30-60 minutes per runApplications requiring the highest purity and for analytical characterization.[2][5]

Experimental Protocols

Protocol 1: Purification using Size-Exclusion Chromatography (Spin Desalting Column)

This protocol is adapted for quick cleanup of antibody conjugates.[1][6]

  • Column Preparation: Remove the column's bottom cap and place it into a collection tube. Centrifuge at 1,500 x g for 2 minutes to remove the storage buffer.

  • Equilibration: Add 500 µL of your desired buffer (e.g., PBS, pH 7.4) to the column. Centrifuge at 1,500 x g for 2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.

  • Sample Loading: Place the column into a new collection tube. Slowly apply the entire quenched conjugation reaction mixture (typically 100-200 µL) to the center of the resin bed.

  • Elution: Centrifuge the column at 1,500 x g for 3 minutes. The collected flow-through contains your purified DBCO-conjugated protein. The unreacted DBCO reagent is retained in the column resin.

  • Analysis: Confirm the protein concentration (e.g., via A280 absorbance) and proceed with downstream characterization.[1]

Protocol 2: Purification using Dialysis

This protocol is suitable for larger sample volumes.[3][4]

  • Membrane Preparation: Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.[3][4] Wet the membrane in dialysis buffer as per the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip. Load your sample into the tubing, leaving some space for potential volume changes. Secure the other end with a second clip.

  • Dialysis: Immerse the sealed tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1000x the sample volume). Stir the buffer gently with a magnetic stir bar.[4]

  • Buffer Exchange: Allow dialysis to proceed for at least 6 hours or overnight at 4°C.[4] For maximum efficiency, perform at least two additional buffer changes at convenient intervals.

  • Sample Recovery: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified conjugate to a clean tube. Note that some sample loss may occur due to adherence to the tubing.[4]

Protocol 3: Purification using Ultrafiltration (Spin Column)

This is an effective method for both purification and concentration.[3]

  • Device Preparation: Choose a spin filter unit with an MWCO appropriate for your protein (e.g., 10 kDa or 30 kDa for antibodies).

  • Sample Loading: Add your conjugation reaction mixture to the filter unit, ensuring you do not exceed the maximum volume.

  • First Spin: Centrifuge the unit according to the manufacturer's guidelines until the sample volume is reduced to a minimum. Discard the flow-through, which contains the unreacted DBCO.

  • Washing: Add your desired buffer to the filter unit, typically bringing the volume back to the original level.

  • Subsequent Spins: Repeat the centrifugation step. This washing step can be repeated 2-3 times to ensure thorough removal of the excess DBCO reagent.

  • Sample Recovery: After the final spin, recover the concentrated, purified sample from the top of the filter unit.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO and BCN Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate field of bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. Within the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have risen to prominence as highly effective strained alkynes for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide presents an objective, data-driven comparison of their performance to facilitate an informed choice for your specific bioconjugation needs.

The principal advantage of SPAAC lies in its bioorthogonality, enabling efficient conjugation under physiological conditions without the need for cytotoxic copper catalysts.[1] This has led to its extensive use in diverse applications, including live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs). While both DBCO and BCN react with azides to form a stable triazole linkage, they possess distinct characteristics that influence their suitability for various experimental designs.[1]

Performance Comparison: A Quantitative Overview

A thorough evaluation of DBCO and BCN linkers hinges on their reaction kinetics, stability in biological environments, and key physicochemical properties.

Reaction Kinetics

The speed of the SPAAC reaction is a crucial parameter, especially in scenarios involving low reactant concentrations or the need for rapid labeling. DBCO generally demonstrates faster reaction kinetics compared to BCN, a property attributed to its higher ring strain.[2] However, the specific reaction rates can be influenced by the nature of the azide (B81097) partner.[1]

Linker/Azide CombinationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
DBCO with benzyl (B1604629) azide0.24[3]Reacts faster with aliphatic azides.[1]
BCN with benzyl azide0.07[3]
DBCO with phenyl azide0.033[3]
BCN with phenyl azide0.2[3]Exhibits a significantly higher reaction rate with aromatic azides.[1]
ADIBO (DBCO analog) with primary azideSignificantly faster than BCN[2]ADIBO is a commonly used DBCO derivative.[2]
ADIBO (DBCO analog) with secondary azideSignificantly faster than BCN[2]
ADIBO (DBCO analog) with tertiary azideDramatically lower reactivity[2]Steric hindrance of the azide can significantly impact reaction rates.[2]
BCN with tertiary azideMore consistent, albeit slower, reaction rate[2]
Stability

The stability of the linker is paramount for maintaining the integrity of the bioconjugate throughout an experiment, particularly under the reducing conditions found within cells.

LinkerConditionStability/Half-lifeNotes
DBCO In presence of Glutathione (GSH)Less stable, t½ ≈ 71 minutes[4]GSH is a highly abundant intracellular thiol.[4]
BCN In presence of Glutathione (GSH)Significantly more stable, t½ ≈ 6 hours[4]A key advantage for long-term intracellular experiments.[4]
DBCO In presence of TCEP (reducing agent)Unstable[5]TCEP is often used in protocols involving antibodies.
BCN In presence of TCEP (reducing agent)More stable[6]Preferred choice when reducing conditions are necessary.
DBCO In RAW264.7 macrophage-like cells (24h)~36% degradation[7]Intracellular environment can be harsh.
BCN In RAW264.7 macrophage-like cells (24h)~79% degradation[7]Stability can be cell-type dependent.
DBCO On IgG at 4°C or -20°C (4 weeks)~3-5% loss of reactivity[8]Generally stable for storage when conjugated.
Physicochemical Properties

The inherent structural and chemical properties of the linker can affect the solubility, aggregation, and in vivo behavior of the final bioconjugate.[1]

PropertyDBCOBCN
Structure Bulky, aromatic[2]Compact, non-aromatic[2]
Size Larger[2]Smaller[2][9]
Hydrophilicity/Lipophilicity Higher Lipophilicity[2]Lower Lipophilicity[2][9]

Visualizing the Chemistry and Workflow

To better understand the molecular basis and experimental application of these linkers, the following diagrams illustrate their structures, reaction mechanism, and a typical comparative workflow.

cluster_DBCO DBCO (Dibenzocyclooctyne) cluster_BCN BCN (Bicyclo[6.1.0]nonyne) DBCO_node DBCO_node BCN_node BCN_node

Caption: Chemical structures of DBCO and BCN linkers.

Reactants Strained Alkyne (DBCO or BCN) + Azide-modified Biomolecule TS Transition State Reactants->TS [3+2] Cycloaddition Product Stable Triazole Conjugate TS->Product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

start Biomolecule with primary amines (e.g., Protein) conjugation_dbco Conjugation with DBCO start->conjugation_dbco conjugation_bcn Conjugation with BCN start->conjugation_bcn dbco_nhs DBCO-NHS Ester dbco_nhs->conjugation_dbco bcn_nhs BCN-NHS Ester bcn_nhs->conjugation_bcn dbco_protein DBCO-labeled Protein conjugation_dbco->dbco_protein bcn_protein BCN-labeled Protein conjugation_bcn->bcn_protein spaac_dbco SPAAC Reaction dbco_protein->spaac_dbco spaac_bcn SPAAC Reaction bcn_protein->spaac_bcn azide_molecule Azide-modified Molecule azide_molecule->spaac_dbco azide_molecule->spaac_bcn final_dbco DBCO-Bioconjugate spaac_dbco->final_dbco final_bcn BCN-Bioconjugate spaac_bcn->final_bcn analysis Comparative Analysis (Kinetics, Stability, etc.) final_dbco->analysis final_bcn->analysis

Caption: Experimental workflow for comparing DBCO and BCN bioconjugation.

Detailed Experimental Protocols

Reproducible and robust experimental design is crucial for the accurate comparison of linker performance. The following are detailed methodologies for key experiments.

Protocol 1: Protein Labeling with DBCO-NHS or BCN-NHS Ester

This protocol describes the labeling of a protein with a DBCO or BCN linker using an N-hydroxysuccinimide (NHS) ester, which targets primary amines such as lysine (B10760008) residues.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS or BCN-NHS ester stock solution (10 mM in anhydrous DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns for purification

Procedure:

  • Preparation: Allow all reagents to come to room temperature.

  • Reaction Setup: To the protein solution, add a 10- to 20-fold molar excess of the DBCO-NHS or BCN-NHS ester stock solution. The final concentration of the organic solvent should not exceed 10-20% to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a spin desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy. For DBCO-labeled proteins, measure the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[10]

Protocol 2: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This protocol allows for the direct monitoring of reactant consumption and product formation to determine the second-order rate constant.

Materials:

  • DBCO or BCN linker

  • Azide-containing molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the linker, azide, and internal standard in the deuterated solvent.

  • Reaction Initiation: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5-10 mM of each reactant).

  • Data Acquisition: Quickly acquire an initial ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction rate.

  • Data Analysis:

    • In each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • For a second-order reaction with equal initial concentrations, plot 1/[Reactant] versus time. The slope of the resulting line will be the second-order rate constant (k₂).

Protocol 3: Comparative Stability in Cell Lysate

This protocol evaluates the stability of DBCO and BCN linkers in a simulated intracellular environment.

Materials:

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer)

  • DBCO and BCN linker stock solutions

  • Azide-functionalized fluorescent probe

  • Fluorescence microplate reader or gel electrophoresis equipment

Procedure:

  • Cell Lysate Preparation: Grow cells to confluency, then lyse them using a suitable buffer. Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Linker Incubation: Incubate a known concentration of DBCO and BCN linkers in the cell lysate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction with Fluorescent Probe: To each aliquot, add an excess of an azide-functionalized fluorescent probe and allow the SPAAC reaction to proceed to completion.

  • Analysis: Quantify the amount of fluorescently labeled linker at each time point using a fluorescence microplate reader or by separating the products via SDS-PAGE and measuring the fluorescence intensity of the corresponding bands. A decrease in fluorescence over time indicates degradation of the linker.[7]

Protocol 4: Assessment of Cytotoxicity using MTT Assay

This protocol is used to compare the potential cytotoxic effects of the linkers on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • DBCO and BCN linker stock solutions (in a biocompatible solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Linker Treatment: Prepare serial dilutions of the DBCO and BCN linkers in complete medium. Replace the old medium with the diluted linker solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the linkers for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.[7]

Conclusion

The choice between DBCO and BCN linkers is highly dependent on the specific application. DBCO is the linker of choice when rapid reaction kinetics are essential. Conversely, for applications demanding greater stability in the presence of thiols or reducing agents, or where a smaller, more hydrophilic linker is advantageous, BCN presents a superior option. By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal tool to achieve their scientific objectives.

References

Validating DBCO-PEG3-Acid Conjugation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable conjugation of molecules is paramount. Dibenzocyclooctyne (DBCO) reagents, central to copper-free click chemistry, offer stable and specific bioconjugation. This guide provides a comprehensive comparison of mass spectrometry techniques for validating DBCO-PEG3-Acid conjugation, supported by experimental data and detailed protocols, to ensure the integrity and efficacy of your bioconjugates.

The conjugation of this compound to azide-modified molecules is a cornerstone of modern bioconjugation, enabling the creation of complex biomolecular structures for therapeutic and diagnostic applications.[1] The formation of a stable triazole linkage is a key advantage of this strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2] Validating the success of this conjugation is a critical quality control step, and mass spectrometry stands out as the gold standard for providing detailed molecular-level information.[3]

Comparative Analysis of Validation Techniques

While various analytical techniques can be employed to assess bioconjugation, mass spectrometry offers unparalleled precision in confirming covalent bond formation and characterizing the final product.[4] Alternative methods like UV-Vis spectroscopy and SDS-PAGE provide valuable, albeit less detailed, information.

FeatureMass Spectrometry (LC-MS, MALDI-TOF)UV-Vis SpectroscopySDS-PAGE
Principle Measures the mass-to-charge ratio of ionized molecules.[5]Measures the absorbance of light at specific wavelengths.[4]Separates molecules based on their molecular weight.[6]
Information Provided - Confirmation of covalent bond formation - Determination of the degree of labeling (DOL) - Identification of conjugation sites - Detection of unconjugated species and byproducts[3]- Estimation of the degree of labeling by monitoring DBCO absorbance (~309 nm).[7][8]- Confirmation of a molecular weight shift upon conjugation.[6]
Resolution High to very high, capable of resolving single conjugations.[3]Low, provides an average measurement.[3]Low to moderate, may not resolve species with small mass differences.
Sample Consumption Low[3]Low[3]Moderate
Throughput Moderate to high[3]High[3]High
Cost High[3]Low[3]Low
Expertise Required High[3]Low[3]Moderate

Experimental Protocols

Protocol 1: Validation of this compound Conjugation to a Peptide via LC-MS

This protocol outlines the validation of a peptide conjugated with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Conjugation Reaction: React the azide-modified peptide with this compound in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 1-2 hours. The molar ratio of the linker to the peptide should be optimized based on the desired degree of labeling.[3]

  • Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC).[3] The buffer should be exchanged to a volatile buffer suitable for MS analysis, such as 0.1% formic acid in water.[3]

2. LC-MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase column (e.g., C18) is typically used for peptide separations.[9]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.[3]

    • Flow Rate: 0.2-0.5 mL/min.[3]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.[5]

    • Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.[3]

    • Mass Range: Set the mass range to encompass the expected masses of the unconjugated and conjugated peptide.

3. Data Analysis:

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated peptide and the conjugated species.[3]

  • The mass difference between the unconjugated and conjugated peptide peaks should correspond to the mass of the attached this compound moiety.

  • Calculate the degree of labeling by observing the distribution of species with different numbers of attached linkers.[3]

Protocol 2: Characterization of a DBCO-Conjugated Antibody by MALDI-TOF MS

This protocol describes the analysis of an antibody conjugated with a DBCO-linker using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.

1. Sample Preparation:

  • Conjugation and Purification: Follow the established protocol for conjugating the DBCO-linker to the antibody and purify the conjugate to remove excess reagents.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).[10]

2. MALDI-TOF Analysis:

  • Spotting: Mix the purified antibody conjugate solution with the matrix solution. Spot the mixture onto the MALDI target plate and allow it to dry completely.[10]

  • Data Acquisition:

    • Mode: Use linear mode for large molecules like antibodies.[10]

    • Laser Intensity: Adjust the laser intensity to obtain optimal signal without causing fragmentation.

    • Mass Range: Set a wide mass range to detect the unconjugated antibody and the various conjugated species.

3. Data Analysis:

  • Identify the peak corresponding to the unconjugated antibody.

  • Observe the appearance of new peaks at higher mass-to-charge ratios, representing the antibody conjugated with one or more DBCO-linkers. The mass shift between peaks should correspond to the molecular weight of the DBCO-linker.[10]

Visualizing the Workflow and Comparison

To better understand the processes involved, the following diagrams illustrate the experimental workflow for validating the conjugation and the logical comparison of different bioconjugation chemistries.

experimental_workflow cluster_conjugation Conjugation cluster_validation Validation Azide-Modified Biomolecule Azide-Modified Biomolecule Conjugation Reaction Conjugation Reaction Azide-Modified Biomolecule->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Validated Conjugate Validated Conjugate Data Analysis->Validated Conjugate

Caption: Experimental workflow for this compound conjugation and mass spectrometry validation.

comparison_logic cluster_alternatives Alternative Chemistries cluster_dbco Copper-Free Click Chemistry Bioconjugation Method Bioconjugation Method Maleimide-Thiol Maleimide-Thiol Bioconjugation Method->Maleimide-Thiol Susceptible to retro-Michael reaction NHS Ester-Amine NHS Ester-Amine Bioconjugation Method->NHS Ester-Amine Very Stable Amide Bond DBCO-Azide DBCO-Azide Bioconjugation Method->DBCO-Azide Highly Stable Triazole Linkage Validation Validation Maleimide-Thiol->Validation NHS Ester-Amine->Validation DBCO-Azide->Validation

References

A Comparative Guide to the Characterization of DBCO-PEG3-Acid Labeled Proteins by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of proteins labeled with DBCO-PEG3-Acid. It includes a detailed analysis of alternative labeling chemistries and analytical techniques, supported by experimental data and protocols to assist in the selection of optimal methods for your bioconjugation needs.

Introduction to this compound Labeling and HPLC Characterization

The labeling of proteins with specific moieties is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. Dibenzocyclooctyne (DBCO) reagents are central to copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This compound, featuring a DBCO group for reaction with azides, a three-unit polyethylene (B3416737) glycol (PEG) spacer for enhanced solubility and reduced aggregation, and a carboxylic acid for activation and conjugation to primary amines on proteins, is a versatile tool for bioconjugation.

Once a protein is labeled, robust analytical techniques are required to characterize the conjugate, ensuring purity, homogeneity, and a desired degree of labeling (DOL). HPLC is a powerful and widely used technique for this purpose, offering various separation modes to analyze the complex mixtures that can result from labeling reactions.

Comparison of Protein Labeling Chemistries

The choice of labeling chemistry is critical and depends on the target protein, the desired site of conjugation, and the reaction conditions. While DBCO-based SPAAC is a popular choice for its bioorthogonality and copper-free nature, several alternatives exist.

FeatureStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Thiol-Maleimide Chemistry
Reagents Azide (B81097) and a strained alkyne (e.g., DBCO, BCN, DIBO)Azide and a terminal alkyneThiol (from cysteine residues) and maleimide
Catalyst None (copper-free)[1]Copper(I)None
Reaction Speed Generally fast, with DBCO being one of the fastest cyclooctynes.[2]Very fast.Fast at neutral to slightly alkaline pH.
Biocompatibility High; no cytotoxic copper catalyst required, making it suitable for in vivo applications.[3]Lower due to the cytotoxicity of the copper catalyst, though ligands can mitigate this.[1][4]High, but maleimides can react with other nucleophiles and undergo hydrolysis.
Specificity High for azide and alkyne. Some cyclooctynes may have side reactions with thiols.[4]Very high for azide and terminal alkyne.Selective for thiols, but not site-specific unless free cysteines are engineered.[1]
Potential Issues Potential for non-specific labeling, especially with cysteine-containing proteins.[4][5]Copper can cause protein denaturation or aggregation.[6]Maleimide adducts can be unstable and undergo retro-Michael reaction.

Quantitative Comparison of Click Chemistry Reactions:

A study comparing CuAAC and SPAAC for labeling O-GlcNAcylated proteins in A549 cells revealed that CuAAC with a Biotin-Diazo-Alkyne probe identified 229 putative O-GlcNAc modified proteins, while SPAAC with a Biotin-DIBO-Alkyne probe identified 188 proteins, with 114 proteins overlapping.[5][7] These results suggest that CuAAC may offer higher identification rates in some proteomics applications.[5][7] However, another study highlighted that strained alkynes used in SPAAC can react with cysteine-containing proteins, leading to higher background signals.[5]

HPLC-Based Characterization of DBCO-Labeled Proteins

HPLC is an indispensable tool for the analysis of DBCO-labeled proteins, providing information on purity, aggregation, and the distribution of species with different degrees of labeling (drug-to-antibody ratio, DAR, in the context of ADCs).[8][9] The addition of the hydrophobic DBCO group to a protein alters its physicochemical properties, enabling separation from the unlabeled protein by various HPLC modes.[10]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic DBCO-linker to a protein increases its retention time on a reversed-phase column.[11][12]

ParameterDescription
Principle Separation based on hydrophobicity. Labeled proteins are more hydrophobic and elute later than unlabeled proteins.[11][12]
Typical Column C4, C8, or C18 stationary phases. C18 can provide better separation for more hydrophobic conjugates.
Mobile Phases A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or FA.
Gradient A linear gradient from low to high organic solvent (e.g., 20% to 80% B) is typically used.
Detection UV absorbance at 280 nm (for protein) and ~309 nm (for DBCO). Mass spectrometry (MS) can be coupled for mass identification.[10]
Advantages High resolution, excellent for separating species with different DOLs.[11]
Limitations Denaturing conditions (organic solvents, low pH) may not be suitable for all proteins.[10]
Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing technique that separates proteins based on their surface hydrophobicity. It is particularly well-suited for analyzing ADCs and other labeled proteins where maintaining the native structure is important.[13][14][15][16][17]

ParameterDescription
Principle Proteins are loaded in a high-salt buffer, promoting hydrophobic interactions with the stationary phase. Elution is achieved by decreasing the salt concentration.[14][15][16][17]
Typical Column Butyl, Phenyl, or Ether functionalized stationary phases.
Mobile Phases A: High salt buffer (e.g., 1.5-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride in phosphate (B84403) buffer). B: Low salt buffer (phosphate buffer).
Gradient A reverse salt gradient from high to low salt concentration.
Detection UV absorbance at 280 nm.
Advantages Non-denaturing conditions preserve protein structure and function. Excellent for separating species with different DARs.[9][13]
Limitations Resolution may be lower than RP-HPLC for some applications.
Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge. The conjugation of a DBCO-linker can alter the protein's isoelectric point (pI), allowing for separation of labeled and unlabeled species.[10][18]

ParameterDescription
Principle Separation based on net surface charge. The charge of the protein is influenced by the buffer pH.[18]
Typical Column Strong or weak cation or anion exchange columns.
Mobile Phases A: Low salt buffer at a specific pH. B: High salt buffer at the same pH.
Gradient A linear salt gradient from low to high salt concentration.
Detection UV absorbance at 280 nm.
Advantages Can separate charge variants and species with different numbers of charged linkers.
Limitations May not be effective if the labeling does not significantly alter the protein's net charge.

Experimental Protocols

Protein Labeling with DBCO-PEG3-NHS Ester

This protocol describes a general procedure for labeling a protein with a pre-activated DBCO-PEG3-NHS ester.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-PEG3-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEG3-NHS ester solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess DBCO reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

RP-HPLC Analysis of DBCO-Labeled Protein
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95-5% B

    • 41-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60°C.

  • Detection: UV absorbance at 280 nm and 309 nm.

  • Analysis: Inject an unlabeled protein control to establish its retention time. The DBCO-labeled protein will exhibit a longer retention time. The degree of labeling can be estimated from the peak areas of the different species.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_hplc HPLC Characterization protein Protein Solution (Amine-free buffer) reaction Conjugation Reaction (RT, 1-2h or 4°C, overnight) protein->reaction dbco DBCO-PEG3-NHS Ester (in DMSO) dbco->reaction quench Quenching (Tris or Glycine) reaction->quench purification Purification (Desalting/SEC) quench->purification hplc HPLC System (RP, HIC, or IEX) purification->hplc analysis Data Analysis (Purity, DOL) hplc->analysis

Caption: Experimental workflow for protein labeling with DBCO-PEG3-NHS ester and subsequent HPLC characterization.

hplc_comparison cluster_rp Reversed-Phase HPLC cluster_hic Hydrophobic Interaction Chromatography cluster_iex Ion-Exchange Chromatography start DBCO-Labeled Protein Mixture rp_principle Principle: Hydrophobicity start->rp_principle hic_principle Principle: Surface Hydrophobicity start->hic_principle iex_principle Principle: Net Surface Charge start->iex_principle rp_conditions Conditions: Denaturing (ACN, TFA) rp_principle->rp_conditions rp_output Output: High-resolution separation of DOL species rp_conditions->rp_output hic_conditions Conditions: Non-denaturing (High to low salt) hic_principle->hic_conditions hic_output Output: Separation of DAR species, preserves structure hic_conditions->hic_output iex_conditions Conditions: Non-denaturing (Low to high salt) iex_principle->iex_conditions iex_output Output: Separation of charge variants iex_conditions->iex_output

Caption: Comparison of different HPLC modes for the characterization of DBCO-labeled proteins.

References

A Comparative Guide to Bifunctional Linkers for Bioconjugation: Alternatives to DBCO-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, the choice of a bifunctional linker is a critical determinant of experimental success. While DBCO-PEG3-Acid has been a widely adopted reagent for copper-free click chemistry, a diverse landscape of alternative linkers offers a range of functionalities, reaction kinetics, and physicochemical properties. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal tool for your bioconjugation needs.

Key Performance Parameters: A Head-to-Head Comparison

The efficacy of a bifunctional linker is primarily assessed by its reaction kinetics, stability, and the physicochemical properties it imparts to the resulting conjugate. The following table summarizes the performance of various classes of bifunctional linkers used in strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions.

Linker ClassReactive MoietyReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
DBCO-based Dibenzocyclooctyne (DBCO)Azide~0.24 - 1.0[1][2]High reactivity, widely used, commercially available in various PEG lengths and functionalities.[3] Can exhibit instability in the presence of thiols.[4]
BCN-based Bicyclo[6.1.0]nonyne (BCN)Azide~0.037 - 0.28[1][5]Smaller and less hydrophobic than DBCO,[6] offering enhanced stability in the presence of reducing agents.[4] Generally exhibits slower reaction kinetics compared to DBCO.[1]
TCO-based trans-Cyclooctene (TCO)Tetrazine~210 - 30,000[7]Extremely fast reaction kinetics, highly specific, and bioorthogonal.[7] The TCO moiety can be introduced via NHS ester conjugation to primary amines.[8]
Tetrazine-based Tetrazinetrans-Cyclooctene (TCO)~210 - 30,000[7]The reaction partner to TCO in the rapid iEDDA reaction. Methyltetrazine derivatives offer enhanced stability.[9]
Sulfo-DBCO-based Sulfonated DBCOAzideNot explicitly found, but enhances water solubilityThe addition of a sulfonate group increases the hydrophilicity of the linker, which can reduce aggregation of the final conjugate.[10][11]
Non-PEG Linkers VariousVariousApplication-dependentAlternatives like polysarcosine and polypeptides can offer improved biocompatibility, biodegradability, and reduced immunogenicity compared to PEG.[12]
Cleavable Linkers Various with cleavable motifVariousApplication-dependentIncorporate functionalities (e.g., disulfide bonds, diols) that can be cleaved under specific conditions, allowing for the release of a conjugated payload.[13][14][15][16]

Signaling Pathways and Experimental Workflows

To better visualize the application of these linkers, the following diagrams illustrate the key bioorthogonal reaction pathways and a general experimental workflow for protein bioconjugation.

Bioorthogonal_Reaction_Pathways cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) DBCO DBCO-Linker Triazole_DBCO Stable Triazole Linkage DBCO->Triazole_DBCO Reacts with BCN BCN-Linker Triazole_BCN Stable Triazole Linkage BCN->Triazole_BCN Reacts with Azide Azide-Biomolecule Azide->Triazole_DBCO Azide->Triazole_BCN TCO TCO-Linker Dihydropyridazine Stable Dihydropyridazine Linkage TCO->Dihydropyridazine Reacts with Tetrazine Tetrazine-Biomolecule Tetrazine->Dihydropyridazine Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (e.g., 1-5 mg/mL in amine-free buffer) Add_Linker Add Linker to Protein (e.g., 20-fold molar excess) Protein_Solution->Add_Linker Linker_Solution Prepare Linker Stock Solution (e.g., 10 mM in anhydrous DMSO) Linker_Solution->Add_Linker Incubate Incubate (e.g., 1 hour at room temperature) Add_Linker->Incubate Quench Quench Reaction (e.g., with 50-100 mM Tris) Incubate->Quench Purify Purify Conjugate (e.g., desalting spin column) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze

References

Assessing the In Vivo Stability of DBCO vs. Other Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the success of bioconjugation strategies, particularly for in vivo applications like antibody-drug conjugates (ADCs) and targeted therapies.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient cleavage and payload delivery at the target site.[2] This guide provides an objective comparison of the in vivo stability of Dibenzocyclooctyne (DBCO) linkers against other commonly used bioorthogonal chemistries, supported by experimental data and detailed methodologies.

The stability of a linker in vivo is influenced by various factors, including pH, enzymatic degradation, and the presence of endogenous reducing agents like glutathione (B108866) (GSH), a tripeptide highly abundant in the intracellular environment and present in serum.[1][3]

Comparative Stability of Common Bioorthogonal Linkers

The selection of linker chemistry has a profound impact on the stability and pharmacokinetics of bioconjugates.[3] While the triazole linkage formed by the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is generally considered stable, its performance varies compared to other chemistries, especially in the presence of thiols.[3]

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[3][4]The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[3][5] It is less stable in the presence of thiols compared to BCN.[6]
BCN-Azide (SPAAC) BCN + Azide~6 hours[3][4]Bicyclononyne (BCN) is generally more stable in the presence of thiols like GSH compared to DBCO.[3][4] However, some studies have shown lower BCN stability in certain intracellular environments.[7][8]
Tetrazine Ligation (IEDDA) Tetrazine + TCOVariable, moiety-dependent[3]The stability of Tetrazine and Trans-Cyclooctene (TCO) can be influenced by serum components and isomerization.[3][4]
Maleimide-Thiol Maleimide + Thiol~4 minutes[3][4]Highly susceptible to retro-Michael reaction and thiol exchange with serum proteins like albumin, leading to premature drug release.[3][5]
Amide Bond (Control) NHS Ester + AmineVery High[3]Amide bonds are generally considered very stable under physiological conditions and serve as a benchmark for linker stability.[3]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective bioconjugates. The most common methods involve incubating the conjugate in plasma or serum and quantifying the amount of intact conjugate or released payload over time.[9]

Assessing Serum Stability of Bioconjugates via HPLC

This method provides a general assessment of a bioconjugate's stability in a serum environment.

Procedure:

  • Preparation: Prepare a stock solution of the bioconjugate in a suitable buffer (e.g., PBS).

  • Incubation: Dilute the bioconjugate stock solution into serum (e.g., mouse or human) to a final concentration of 1 mg/mL. A control sample should be prepared in PBS at the same concentration. Incubate all samples at 37°C.[3]

  • Time Points: Withdraw aliquots from the serum and PBS samples at designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).[3]

  • Protein Precipitation: To stop the reaction and remove serum proteins, add three volumes of cold acetonitrile (B52724) to the serum aliquots.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[3]

  • Analysis: Analyze the supernatant containing the bioconjugate by High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact conjugate.

  • Data Analysis: Plot the percentage of remaining intact bioconjugate against time to determine the stability profile and calculate the half-life.

ELISA-Based Quantification of Intact ADC

This immunoassay method measures the concentration of antibody-conjugated drug (the intact ADC) in plasma samples collected from an in vivo study.[9]

Procedure:

  • Animal Dosing & Sample Collection: Administer the ADC to the animal model (e.g., mouse). Collect blood samples at predetermined time points post-injection and process them to obtain plasma.[9]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody.[9]

  • Sample Incubation: Add the collected plasma samples to the wells. The intact ADC will bind to the coated antigen.[9]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only detect ADCs that have retained their drug payload.[9]

  • Signal Generation: Add a chromogenic or fluorogenic substrate. The enzyme on the secondary antibody will catalyze a reaction, producing a detectable signal.[9]

  • Data Analysis: Measure the signal intensity, which is proportional to the amount of intact ADC in the sample. This allows for the determination of the ADC's pharmacokinetic profile and linker stability over time.[9]

LC-MS/MS-Based Quantification of Free Payload

This highly sensitive and specific method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[9][10]

Procedure:

  • Sample Collection: Collect plasma samples as described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[9]

    • Supernatant Collection: Centrifuge the samples and collect the supernatant, which contains the small molecule free payload.[9]

  • LC Separation: Inject the supernatant into a Liquid Chromatography (LC) system to separate the free payload from other small molecules.[9]

  • MS/MS Detection: The separated payload is then introduced into a tandem mass spectrometer (MS/MS) for highly specific detection and quantification.[9][11]

  • Data Analysis: The concentration of the free payload in circulation over time is determined, providing a direct measure of linker cleavage and instability.

Visualizing Workflows and Mechanisms

To better understand the processes involved in assessing and mediating linker stability, the following diagrams illustrate a typical experimental workflow and the cellular processing of ADCs.

cluster_0 In Vivo Phase cluster_1 Bioanalysis Phase cluster_ELISA ELISA Method cluster_LCMS LC-MS/MS Method cluster_2 Data Analysis A 1. ADC Administration to Animal Model B 2. Blood Sample Collection (Time Points) A->B C 3. Plasma Isolation B->C D 4a. Intact ADC Quantification C->D E 4b. Protein Precipitation C->E G 6. Pharmacokinetic (PK) Profile & Linker Half-Life Calculation D->G F 5b. Free Payload Quantification E->F F->G cluster_0 Extracellular Space cluster_1 Intracellular Processing cluster_2 Payload Release Mechanisms ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Antigen ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Endosome Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavable Cleavable Linker: Enzymatic/Acidic Cleavage Lysosome->Cleavable NonCleavable Non-Cleavable Linker: Antibody Degradation Lysosome->NonCleavable Payload Active Payload Release -> Cell Death Cleavable->Payload NonCleavable->Payload

References

Evaluating the Bioorthogonality of DBCO-PEG3-Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. Among the arsenal (B13267) of bioorthogonal tools, the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between a dibenzocyclooctyne (DBCO) derivative and an azide (B81097) has emerged as a cornerstone technology. This guide provides a comprehensive evaluation of the bioorthogonality of a specific and widely used DBCO reagent, DBCO-PEG3-Acid, by comparing its performance with alternative bioorthogonal reactions. The information presented herein, supported by experimental data, is intended to empower researchers to make informed decisions for their specific applications in drug development, diagnostics, and fundamental research.

Performance Deep Dive: A Comparative Analysis

The ideal bioorthogonal reaction should be rapid, highly selective, and completely inert to the complex milieu of a living system. Here, we compare the DBCO-azide reaction with other prominent bioorthogonal ligations, focusing on key performance metrics.

Table 1: Comparative Analysis of Reaction Kinetics for Common Bioorthogonal Reactions

Reaction PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
DBCO - Azide ~1 - 60 [1][2]Fast, copper-free, widely used. The PEG3-Acid linker enhances water solubility.
BCN - Azide0.58 - 125[3]Generally slower than DBCO with primary and secondary azides, but can be more consistent with sterically hindered azides.[4]
Tetrazine - TCO (trans-cyclooctene)~1 - 10⁶[2][3]Exceptionally fast kinetics, making it ideal for in vivo applications where rapid labeling is crucial.[5]
Tetrazine - Norbornene0.65[3]Slower than Tetrazine-TCO but norbornene offers greater stability in solution.

Table 2: Stability and Cytotoxicity Profile

ReagentStability ConsiderationsCytotoxicity Profile
This compound Generally stable in aqueous buffers. Some reactivity with free thiols (e.g., cysteine) has been reported, though this is often negligible due to the low abundance of free thiols and the much faster rate of the SPAAC reaction. DBCO-modified proteins show good stability, losing only 3-5% reactivity over 4 weeks at 4°C. Low cytotoxicity has been demonstrated in various cell lines.[6] High concentrations (e.g., 100 µM) of DBCO did not show increased cytotoxicity over time in A549 cells.[6] The PEG linker is known to enhance biocompatibility.
BCNMore stable in the presence of thiols like glutathione (B108866) (GSH) compared to DBCO.[4] However, BCN groups have shown lower stability in the intracellular environment of some immune cells, with significant degradation observed after 24 hours.[7]Generally considered biocompatible, but specific cytotoxicity data should be evaluated for the cell type of interest.
Tetrazine/TCOTCO can have lower stability in aqueous environments compared to other dienophiles like norbornene.[2]Generally well-tolerated, but as with any exogenous molecule, potential effects on cellular processes should be considered and tested for specific applications.

Experimental Protocols

To ensure the robust evaluation of bioorthogonality for your specific application, the following experimental protocols are recommended.

Protocol 1: Evaluation of Reaction Kinetics using Stopped-Flow Spectrophotometry

This method allows for the determination of second-order rate constants by rapidly mixing the reactants and monitoring the change in absorbance or fluorescence over time.

  • Reagent Preparation: Prepare stock solutions of this compound and an azide-functionalized molecule (e.g., an azide-modified fluorophore) in a biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Instrument Setup: Utilize a stopped-flow spectrophotometer equipped with a fluorescence or absorbance detector set to the appropriate excitation and emission wavelengths for the chosen fluorophore or a wavelength where one of the reactants or products has a distinct absorbance profile.

  • Data Acquisition: Rapidly mix equal volumes of the DBCO and azide solutions in the stopped-flow apparatus at a controlled temperature (e.g., 37°C). Record the change in signal over time.

  • Data Analysis: Determine the initial reaction rate from the kinetic trace. The second-order rate constant (k₂) can be calculated by plotting the pseudo-first-order rate constants against a range of reactant concentrations.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Plate cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated cells to the untreated control cells.

Protocol 3: Stability Assay in Biological Media

This protocol assesses the stability of the DBCO functional group in a simulated biological environment.

  • Sample Preparation: Prepare a solution of a DBCO-conjugated molecule (e.g., DBCO-labeled protein) in cell culture medium supplemented with 10% fetal bovine serum.

  • Incubation: Incubate the sample at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Reaction with Azide Probe: At each time point, take an aliquot of the sample and react it with an excess of an azide-functionalized fluorescent probe.

  • Analysis: Analyze the reaction mixture using techniques such as SDS-PAGE with in-gel fluorescence scanning or HPLC with a fluorescence detector to quantify the amount of fluorescently labeled molecule.

  • Data Interpretation: A decrease in the fluorescent signal over time indicates degradation of the DBCO group.

Visualizing the Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

This compound Reaction Mechanism DBCO This compound TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Azide Azide-modified Biomolecule Azide->TransitionState Product Stable Triazole Linkage (Bioconjugate) TransitionState->Product

Caption: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Experimental Workflow for Cytotoxicity Assay cluster_workflow A Plate Cells B Add this compound (Varying Concentrations) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Decision Tree for Selecting a Bioorthogonal Reaction Start Start: Application Need Q_Kinetics Is extremely fast kinetics critical? Start->Q_Kinetics Tetrazine Consider Tetrazine-TCO Q_Kinetics->Tetrazine Yes Q_Stability Is stability in the presence of thiols a major concern? Q_Kinetics->Q_Stability No BCN Consider BCN Q_Stability->BCN Yes DBCO This compound is a strong candidate Q_Stability->DBCO No

Caption: A simplified guide for choosing a suitable bioorthogonal reaction.

Conclusion

This compound stands as a robust and versatile tool for bioorthogonal chemistry. Its favorable reaction kinetics, good stability, and low cytotoxicity, enhanced by the hydrophilic PEG3-Acid linker, make it suitable for a wide range of applications, from in vitro cell labeling to the development of antibody-drug conjugates. While alternatives like the Tetrazine-TCO ligation offer unparalleled speed, and BCN may provide enhanced stability in specific thiol-rich environments, the balance of properties offered by this compound makes it a reliable choice for many research endeavors. As with any experimental system, it is imperative for researchers to empirically validate the chosen bioorthogonal reaction in their specific biological context to ensure the integrity and accuracy of their findings.

References

Safety Operating Guide

Proper Disposal of DBCO-PEG3-Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed, procedural information for the safe and effective disposal of DBCO-PEG3-Acid, a bifunctional linker commonly utilized in bioconjugation and the development of antibody-drug conjugates (ADCs). While this compound and similar PEGylated compounds are not generally classified as highly hazardous substances, adherence to proper disposal protocols is essential to maintain a safe laboratory environment.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risks.

  • Safety Goggles: Protect eyes from potential splashes.

  • Lab Coat: Shield skin and clothing from contamination.

  • Chemical-Resistant Gloves: Prevent direct skin contact.

All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the material is managed in an environmentally safe and compliant manner.

  • Waste Segregation and Collection: Proper segregation of waste is the first critical step. Do not mix different waste streams.

    • Solid Waste:

      • Collect unused or expired solid this compound in a clearly labeled, sealed container.

      • The container must be compatible with the chemical and prominently marked with its full chemical name: "this compound".

    • Liquid Waste (Solutions):

      • If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a designated, sealed container for non-halogenated or halogenated solvent waste, depending on the solvent used.

      • Clearly label the container with the full chemical name and the solvent used.

      • Do not mix with aqueous waste or other incompatible chemical waste streams.[1]

    • Contaminated Labware:

      • Dispose of all materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[1]

  • Storage Pending Disposal:

    • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is secure and away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[2]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]

    • Provide the waste disposal service with the full chemical name and any available Safety Data Sheet (SDS) information for related compounds.

Disposal Considerations for PEGylated Compounds

Polyethylene glycol (PEG) itself is considered readily biodegradable and not highly toxic to aquatic organisms. However, it is crucial to prevent its release into wastewater systems. The introduction of PEG can impact the biological and chemical oxygen demand in water treatment processes. Therefore, despite the relatively benign nature of the PEG component, the entire this compound compound should be treated as chemical waste.[1]

Data Summary for Disposal

For clarity and quick reference, the following table summarizes the key disposal information for different forms of this compound waste.

Waste TypeContainer RequirementsLabeling InstructionsDisposal Method
Solid this compound Sealed, chemically compatible container"this compound, Solid Waste"Licensed Chemical Waste Disposal
This compound Solutions Sealed, appropriate solvent waste container"this compound in [Solvent Name]", indicate if halogenated or non-halogenatedLicensed Chemical Waste Disposal
Contaminated Labware Designated solid chemical waste container"Solid Waste Contaminated with this compound"Licensed Chemical Waste Disposal

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow Start Start: this compound Waste Generated Segregate Segregate Waste by Type Start->Segregate Solid Solid Waste (Unused/Expired) Segregate->Solid Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Liquid Labware Contaminated Labware Segregate->Labware Contaminated PackageSolid Package in Labeled, Sealed Container Solid->PackageSolid PackageLiquid Package in Labeled, Sealed Solvent Waste Container Liquid->PackageLiquid PackageLabware Package in Labeled Solid Waste Container Labware->PackageLabware Store Store in Designated Chemical Waste Area PackageSolid->Store PackageLiquid->Store PackageLabware->Store Contact Contact EHS or Licensed Waste Disposal Service Store->Contact End End: Waste Collected for Proper Disposal Contact->End

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary procedural steps and safety information to ensure the proper disposal of this compound, promoting a safe and environmentally responsible laboratory setting. By following these guidelines, researchers can minimize risks and adhere to regulatory standards.

References

Personal protective equipment for handling DBCO-PEG3-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Safety Summary

While the toxicological properties of DBCO-PEG3-Acid have not been thoroughly investigated, data from similar compounds such as DBCO-PEG3-TCO suggest that it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, it is crucial to handle this reagent with appropriate protective measures to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[2][4]

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting Powder - Nitrile or neoprene gloves (double-gloving is recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Face mask or respirator (if not handled in a chemical fume hood)
Dissolving in Solvent - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles
Performing Reactions - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles
Handling Waste - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles

Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.[4] For handling potentially hazardous compounds, more stringent PPE may be necessary.[4]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from strong acids, alkalis, and oxidizing agents.[4]

  • For long-term storage, it is recommended to store the powder at -20°C.[4]

Preparation for Use:

  • Before opening, allow the vial to come to room temperature to prevent moisture condensation, as the compound may be moisture-sensitive.[4]

  • It is recommended to dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final reaction buffer.[2]

General Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any potential dust or aerosols.[2][6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

Emergency Procedures: First Aid Measures

In the event of exposure, take the following first-aid measures immediately.[1][2][5][6]

Exposure RouteFirst-Aid Procedure
Inhalation - Move the person to fresh air.- If breathing is difficult, give oxygen.- If not breathing, give artificial respiration.- Seek medical attention.[2][6]
Skin Contact - Immediately wash skin with soap and plenty of water for at least 15 minutes.- Remove contaminated clothing.- Get medical attention if irritation develops.[2]
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.- Remove contact lenses, if present and easy to do. Continue rinsing.- Get medical attention.[1][2][5]
Ingestion - Do NOT induce vomiting.- Never give anything by mouth to an unconscious person.- Rinse mouth with water.- Consult a physician.[2][5]

Disposal Plan

Dispose of all waste materials, including contaminated PPE and disposable labware, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.[7]

Waste TypeDisposal Procedure
Solid Waste - Collect any unused or expired solid this compound in a clearly labeled, sealed container compatible with the chemical.- Mark the container with the full chemical name.[7]
Liquid Waste (Solutions) - If the compound is in a solvent such as DMSO or DMF, collect it in a labeled container for non-aqueous chemical waste.- Do not mix with aqueous waste or other incompatible chemical waste streams.[7]
Contaminated Labware - Dispose of any materials, such as pipette tips, tubes, and weighing paper, that have come into direct contact with this compound in a designated solid chemical waste container.[7]
Professional Disposal - Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[7]

Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receipt Receipt & Inspection Storage Secure Storage (-20°C) Receipt->Storage Equilibrate Equilibrate to Room Temp Storage->Equilibrate Weighing Weighing Equilibrate->Weighing Dissolving Dissolving in Solvent (DMSO/DMF) Weighing->Dissolving Emergency Emergency (Spill/Exposure) Weighing->Emergency Reaction Performing Reaction Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Reaction->Emergency Waste_Segregation Segregate Waste (Solid, Liquid) Decontamination->Waste_Segregation Disposal Professional Disposal Waste_Segregation->Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Receipt PPE->Weighing PPE->Reaction PPE->Decontamination First_Aid First Aid Procedures Emergency->First_Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.